Ethyl 5-methylthiazole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLCJGSEPTCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486327 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61323-26-0 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hantzsch synthesis of ethyl 5-methylthiazole-4-carboxylate
An In-depth Technical Guide on the Hantzsch Synthesis of Ethyl 5-Methylthiazole-4-carboxylate
This technical guide provides a comprehensive overview of the Hantzsch synthesis for obtaining this compound, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of the synthesis process.
Introduction to the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] This synthetic route is widely employed due to its reliability, generally high yields, and the ready availability of starting materials.[3][4] Thiazole-containing compounds are of significant interest in pharmaceutical research as they form the core structure of numerous biologically active molecules with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[3][5][6]
The synthesis of this compound via the Hantzsch method requires the reaction of an appropriate α-haloketone, specifically ethyl 2-chloroacetoacetate, with a thioamide. The nature of the thioamide determines the substituent at the 2-position of the resulting thiazole ring. For the synthesis of this compound (unsubstituted at the 2-position), thioformamide would be the required reagent. However, the use of other thioamides, such as thioacetamide, would yield the corresponding 2-methyl derivative.
Reaction Mechanism and Experimental Workflow
The mechanism of the Hantzsch thiazole synthesis proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Below are diagrams illustrating the reaction mechanism and a general experimental workflow for the synthesis.
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Caption: General experimental workflow for the Hantzsch synthesis.
Experimental Protocols
3.1. Synthesis of Ethyl 2-chloroacetoacetate (Starting Material)
Ethyl 2-chloroacetoacetate is a key precursor and can be synthesized from ethyl acetoacetate.
-
Method 1: Using Sulfonyl Chloride
-
To a reactor containing ethyl acetoacetate, cool the vessel to a temperature between -5 to 10°C.
-
Slowly add sulfonyl chloride dropwise while maintaining the temperature. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be approximately 1:1 to 1:1.1.
-
After the addition is complete, allow the mixture to slowly warm to 20-25°C and continue the reaction for 4 hours.
-
Following the reaction, reduce the pressure to remove any residual acidic gases, which can be neutralized with a caustic soda solution.
-
The final product, ethyl 2-chloroacetoacetate, is obtained by vacuum distillation of the residue.
-
3.2. Hantzsch Synthesis of Ethyl 4-methylthiazole-5-carboxylate Derivatives
This protocol is based on the synthesis of a structurally similar compound, ethyl 4-methyl-2-(substituted)-thiazole-5-carboxylate.
-
In a round-bottomed flask, dissolve the thioamide (e.g., 3-bromo-4-hydroxy-thiobenzamide, 40g) in a suitable solvent such as isopropanol (310ml).
-
Add ethyl 2-chloroacetoacetate (35.5g) to the solution.
-
Heat the reaction mixture to 80-85°C and maintain this temperature for approximately five hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by quenching the reaction with water and subsequent filtration or extraction with an organic solvent like ethyl acetate.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., n-butanol) to yield the desired ethyl 4-methylthiazole-5-carboxylate derivative.
Quantitative Data
The following table summarizes quantitative data from various Hantzsch-type syntheses of related thiazole carboxylates. This data can serve as a benchmark for the synthesis of this compound.
| Product | α-Haloketone | Thioamide/Amide Source | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-bromoacetoacetate (in situ) | Thiourea | Water/THF | 80 | 2 | 72.0 | [3] |
| Ethyl 4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate | Formamide | Ethylene glycol dimethyl ether | Room Temp. | 6-8 | 95.8 | [7] |
| Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Ethyl 4,4,4-trifluoro-2-chloroacetoacetate | Thioacetamide | Dimethylformamide | Reflux | - | 38 | U.S. Pat. No. 5,045,554 |
| Ethyl 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate | 3-Bromo-4-hydroxy-thiobenzamide | Isopropanol | 80-85 | 5 | - | WO2012032528A2 |
Note: The yield for the synthesis of Ethyl 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was not explicitly stated in the patent.
Conclusion
The Hantzsch thiazole synthesis remains a cornerstone for the preparation of a diverse range of thiazole derivatives. This guide provides a detailed framework for the synthesis of this compound, leveraging established protocols for structurally analogous compounds. The provided reaction mechanism, experimental workflow, and quantitative data offer valuable insights for researchers in organic synthesis and drug discovery to successfully produce this and other related thiazole compounds. Further optimization of reaction conditions may be necessary to achieve high yields and purity for the specific target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of Ethyl 4-Methylthiazole-5-carboxylate: A Technical Guide
This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 4-methylthiazole-5-carboxylate. It includes structured data tables for easy reference and detailed experimental protocols for the acquisition of such spectra.
Spectroscopic Data
The following tables summarize the key spectroscopic data for ethyl 4-methylthiazole-5-carboxylate.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-Methylthiazole-5-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.79 | s | 1H | H-2 (thiazole ring) |
| 4.31 | q | 2H | -OCH₂CH₃ |
| 2.70 | s | 3H | -CH₃ (thiazole ring) |
| 1.34 | t | 3H | -OCH₂CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-Methylthiazole-5-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O (ester) |
| 157.9 | C-2 (thiazole ring) |
| 150.1 | C-4 (thiazole ring) |
| 120.5 | C-5 (thiazole ring) |
| 61.2 | -OCH₂CH₃ |
| 18.9 | -CH₃ (thiazole ring) |
| 14.3 | -OCH₂CH₃ |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data for Ethyl 4-Methylthiazole-5-carboxylate
| Wavenumber (cm⁻¹) | Assignment |
| 2980 | C-H stretch (aliphatic) |
| 1715 | C=O stretch (ester) |
| 1540 | C=N stretch (thiazole ring) |
| 1240 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data for Ethyl 4-Methylthiazole-5-carboxylate
| m/z | Assignment |
| 171 | [M]⁺ (Molecular ion) |
| 143 | [M - C₂H₅]⁺ |
| 126 | [M - OC₂H₅]⁺ |
| 98 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe probe.
-
Sample Preparation: Approximately 10-20 mg of ethyl 4-methylthiazole-5-carboxylate is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired at 298 K. A standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans are collected.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at 298 K using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are used. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). A Fourier transform is applied, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid ethyl 4-methylthiazole-5-carboxylate is placed directly onto the diamond crystal of the UATR accessory.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A total of 4 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.
2.3 Mass Spectrometry (MS)
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
-
Sample Preparation: A dilute solution of ethyl 4-methylthiazole-5-carboxylate is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-550.
-
-
Data Processing: The acquired data is analyzed using the instrument's software. The total ion chromatogram (TIC) is used to identify the peak corresponding to the compound, and the mass spectrum of that peak is extracted and analyzed.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
An In-depth Technical Guide to Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
An important note on nomenclature: This technical guide focuses on ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS No. 7210-76-6), a compound for which extensive research and data are available. The user's original query mentioned "ethyl 5-methylthiazole-4-carboxylate," for which significantly less information is publicly accessible. Given the context of researchers, scientists, and drug development professionals, this guide details the properties and protocols of the widely studied and biologically significant 2-amino substituted isomer.
This document provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and biological significance of ethyl 2-amino-4-methylthiazole-5-carboxylate, a key building block in medicinal chemistry.
Physical and Chemical Properties
The fundamental physical and chemical properties of ethyl 2-amino-4-methylthiazole-5-carboxylate are summarized in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 176-180 °C | |
| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | [1] |
| CAS Number | 7210-76-6 | [1] |
| SMILES | CCOC(=O)C1=C(N=C(S1)N)C | [1] |
| InChI Key | WZHUPCREDVWLKC-UHFFFAOYSA-N | [1] |
Spectral Data
The following table summarizes the key spectral data for ethyl 2-amino-4-methylthiazole-5-carboxylate, which is essential for its structural elucidation and purity assessment.
| Spectrum Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (O=C ), 170.21 (thiazole-2-C ) |
| Mass Spectrum (MS) | m/z 187 (M + H)⁺ |
Experimental Protocols
A facile and efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate has been developed, offering high yields and operational simplicity compared to traditional two-step methods.[2]
One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate [2]
-
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ethyl acetate (for recrystallization)
-
-
Procedure:
-
A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.
-
NBS (0.06 mol, 1.20 equiv.) is added to the cooled mixture.
-
The reaction mixture is stirred at room temperature for 2 hours. The disappearance of ethyl acetoacetate is monitored by thin-layer chromatography (TLC).
-
Thiourea (0.05 mol, 1.00 equiv.) is then added to the reaction mixture.
-
The mixture is heated to 80°C for 2 hours.
-
After the reaction is complete, the mixture is cooled, and the resulting precipitate is filtered.
-
The filter cake is washed with water (3 x 100 mL).
-
The crude product is recrystallized from ethyl acetate and dried to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Visualizations
Diagram 1: Synthesis Workflow
The following diagram illustrates the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.
References
An In-depth Technical Guide to the Synthesis of Ethyl 5-Methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining ethyl 5-methylthiazole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The focus is on the core starting materials, reaction pathways, and experimental protocols, with quantitative data presented for comparative analysis.
Core Synthetic Pathway: The Hantzsch Thiazole Synthesis
The most prevalent and versatile method for synthesizing the thiazole ring in this compound is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the target molecule, the key starting materials are ethyl 2-chloroacetoacetate (or its bromo-analogue) and a suitable thioamide, such as thioacetamide or thiourea.
The general reaction mechanism proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2] This method is known for its simplicity and generally high yields.[2]
Logical Flow of the Hantzsch Synthesis
Caption: General workflow of the Hantzsch thiazole synthesis.
Key Starting Materials and Their Preparation
-
Ethyl 2-chloroacetoacetate: This is a critical α-haloketone used in the Hantzsch synthesis.[3] It is typically synthesized from the readily available ethyl acetoacetate. The chlorination can be achieved using various reagents, with sulfuryl chloride (SO₂Cl₂) being a common choice.[4][5]
-
Thioamides:
-
Thiourea: When reacted with ethyl 2-chloroacetoacetate, thiourea yields ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related and important derivative.[6][7] This derivative serves as a building block for more complex molecules.[6][8]
-
Thioacetamide: This reagent is used to directly obtain thiazole derivatives.[9][10] The reaction of thioacetamide with ethyl 2-chloroacetoacetate is a direct route to the target compound.
-
Synthetic Methodologies and Protocols
Several protocols exist for the synthesis, ranging from traditional two-step processes to more efficient one-pot methods.
Method 1: Conventional Two-Step Synthesis
This traditional approach involves the initial halogenation of ethyl acetoacetate, followed by reaction with a thioamide.[6]
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate
-
Reactants: Ethyl acetoacetate and N-bromosuccinimide (NBS).
-
Solvent: Dichloromethane.
-
Protocol: Ethyl acetoacetate is reacted with NBS in dichloromethane to yield the intermediate, ethyl 2-bromo-3-oxobutanoate.[6]
Step 2: Cyclization to form Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Reactants: Ethyl 2-bromo-3-oxobutanoate and Thiourea.
-
Protocol: The brominated intermediate is then reacted with thiourea to form the thiazole ring.[6]
-
Note: This two-step process is often characterized by tedious work-ups and can result in low overall yields, sometimes as low as 11%.[6][11]
Method 2: One-Pot Synthesis from Ethyl Acetoacetate
To improve efficiency, a one-pot procedure has been developed, which avoids the isolation of the halogenated intermediate.
-
Starting Materials: Ethyl acetoacetate (1), N-bromosuccinimide (NBS), Thiourea (3).
-
Procedure:
-
A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[6]
-
NBS (10.5 g, 0.06 mol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Thiourea (3.80 g, 0.05 mol) is added.[6]
-
The mixture is heated to 80°C for 2 hours.[6]
-
After cooling, ammonia water is added, and the resulting precipitate is filtered, washed with water, and recrystallized from ethyl acetate.[6]
-
-
Yield: This method has been reported to produce the target compound with a yield of 72.0%.[6]
Method 3: Direct Synthesis Using Ethyl 2-chloroacetoacetate
This is a more direct approach that utilizes the pre-synthesized α-haloketone.
-
Starting Materials: Ethyl 2-chloroacetoacetate, Thiourea, Sodium Carbonate.
-
Solvent: Ethanol/Ethyl Acetate solution.
-
Procedure:
-
Thiourea (30.4g) and sodium carbonate (0.3g - 3.3g) are added to 200ml of an ethanol/ethyl acetate solution (10-35% concentration).[12]
-
The mixture is heated to 40-55°C.
-
Ethyl 2-chloroacetoacetate (33g) is added dropwise over 20-30 minutes.[12]
-
The temperature is then raised to 60-70°C and maintained for 5 hours.[12]
-
The solvent is partially removed by distillation, and the mixture is cooled and filtered.
-
The filtrate is added to water, and the pH is adjusted to 9-10 with caustic soda.[12]
-
The resulting product is filtered and dried.
-
Alternative Synthesis Route
An alternative, though less common, route involves the reaction of formamide with phosphorus pentasulfide to generate thioformamide in situ, which then reacts with ethyl 2-chloroacetoacetate.
-
Starting Materials: Phosphorus pentasulfide (P₄S₁₀), Formamide, Ethyl 2-chloroacetoacetate.
-
Solvent: Ethylene glycol dimethyl ether.
-
Procedure:
-
Phosphorus pentasulfide (1 mole) is suspended in ethylene glycol dimethyl ether under a nitrogen atmosphere.[13]
-
Formamide (5 moles) is added dropwise over 2 hours.[13]
-
Ethyl 2-chloroacetoacetate (5 moles) is then added dropwise, and the reaction proceeds at room temperature for 6-8 hours.[13]
-
The reaction mixture is cooled to 10°C, and the solid product is collected by filtration.
-
The solid is dissolved in water, the pH is adjusted to 7-8 with a 20% sodium hydroxide solution, and the mixture is cooled to 0-5°C to precipitate the product.[13]
-
-
Yield: This method reports a high molar yield of 95.8% with 99% purity.[13]
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthetic methods for easy comparison.
Table 1: Comparison of Synthetic Routes and Yields
| Method | Key Starting Materials | Product | Reported Yield | Reference |
| Conventional Two-Step | Ethyl acetoacetate, NBS, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 11% (Overall) | [6] |
| One-Pot Synthesis | Ethyl acetoacetate, NBS, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72.0% | [6] |
| Formamide/P₄S₁₀ | Formamide, P₄S₁₀, Ethyl 2-chloroacetoacetate | Ethyl 4-methylthiazole-5-carboxylate | 95.8% | [13] |
Table 2: Detailed Reaction Conditions for One-Pot Synthesis
| Parameter | Value |
| Reactants | |
| Ethyl acetoacetate | 6.50 g (0.05 mol) |
| N-bromosuccinimide | 10.5 g (0.06 mol) |
| Thiourea | 3.80 g (0.05 mol) |
| Solvents | |
| Water | 50.0 mL |
| Tetrahydrofuran (THF) | 20.0 mL |
| Temperatures | |
| Initial Cooling | < 0°C |
| Bromination Step | Room Temperature |
| Cyclization Step | 80°C |
| Reaction Times | |
| Bromination | 2 hours |
| Cyclization | 2 hours |
Synthetic Workflow Diagram
The overall process from starting material selection to final product synthesis can be visualized as follows.
Caption: Decision workflow for synthesizing the target thiazole.
Conclusion
The synthesis of this compound is most effectively achieved through variations of the Hantzsch thiazole synthesis. For researchers and drug development professionals, the choice between a one-pot synthesis starting from ethyl acetoacetate or a direct condensation using ethyl 2-chloroacetoacetate will depend on factors such as cost, availability of starting materials, and desired process efficiency. The one-pot method offers a streamlined approach with good yields, while the direct condensation provides a more modular route. The alternative method using formamide and phosphorus pentasulfide presents a high-yield option, though it involves handling more hazardous reagents. Careful consideration of reaction conditions is crucial for optimizing yield and purity.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. US5284974A - Process for the preparation of thioacetamide - Google Patents [patents.google.com]
- 10. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 11. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
- 12. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 13. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the One-Pot Synthesis of Substituted Ethyl Thiazole-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The ethyl thiazole-4-carboxylate scaffold, in particular, is a critical intermediate in the synthesis of various biologically active compounds.[1][2] This technical guide provides an in-depth overview of the efficient one-pot synthesis of substituted ethyl thiazole-4-carboxylates, focusing on the widely utilized Hantzsch thiazole synthesis and its modern adaptations.
Introduction: The Significance of Thiazoles
The 2-amino-1,3-thiazole ring system is a privileged scaffold in drug discovery, with applications in the development of treatments for a wide array of conditions, including allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[1][2] Notably, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are pivotal building blocks for synthesizing medicinally important agents and have demonstrated significant antileukemic activity.[2]
Traditional multi-step syntheses of these compounds are often plagued by tedious work-up procedures and low overall yields.[1] The development of one-pot multicomponent reactions represents a significant advancement, offering a more streamlined, efficient, and environmentally benign approach to these valuable molecules.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, is a classic and reliable method for the formation of thiazole rings.[3] The reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] In the context of synthesizing ethyl thiazole-4-carboxylates, a variation of this reaction is employed, as detailed below.
Reaction Workflow: One-Pot Synthesis
The following diagram illustrates the general workflow for the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.
Caption: General workflow for the one-pot synthesis of ethyl thiazole-4-carboxylates.
Plausible Reaction Mechanism
The underlying mechanism of this one-pot synthesis follows the principles of the Hantzsch thiazole synthesis.
Caption: Hantzsch thiazole synthesis mechanism.
The reaction commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.[4] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole ring.[4]
Experimental Protocols
The following is a generalized experimental protocol for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, based on reported procedures.[1]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea (or N-substituted derivatives)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, a mixture of ethyl acetoacetate in water and THF is cooled to below 0°C.
-
N-Bromosuccinimide is added to the cooled mixture.
-
The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, thiourea is added to the reaction mixture.
-
The mixture is then heated to 80°C for 2 hours.
-
After the reaction is complete, the mixture is cooled, and the product is isolated, typically through filtration and washing.
Quantitative Data Summary
The efficiency of this one-pot synthesis has been demonstrated for a variety of substituted thioureas. The following tables summarize the yields for the synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates.
Table 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate and its N-alkylated Derivatives
| Entry | R-group on Thiourea | Product | Reaction Time (h) | Yield (%) |
| 1 | H | 4a | 2 | 72 |
| 2 | Allyl | 4b | 20 | 76 |
| 3 | i-Pr | 4c | 20 | 62 |
Data adapted from Hussain et al. (2014).[5]
Table 2: Synthesis of Ethyl 2-(N-aryl)amino-4-methylthiazole-5-carboxylates
| Entry | Aryl group on Thiourea | Product | Reaction Time (h) | Yield (%) |
| 4 | Phenyl | 4h | 20 | 50 |
| 5 | 2-Cl-Phenyl | 4d | 20 | 23 |
| 6 | 3,4-di-Cl-Phenyl | 4e | 20 | 73 |
| 7 | 4-SO2NH2-Phenyl | 4g | 23 | 56 |
| 8 | 4-NO2-Phenyl | 4k | 18 | 21 |
| 9 | 2-CF3-Phenyl | 4l | 15 | 21 |
| 10 | 4-OCH3-Phenyl | 4m | 20 | 14 |
Data adapted from Hussain et al. (2014).[5]
As evidenced by the data, this one-pot method provides good to excellent yields for a range of substrates, although electron-withdrawing or sterically hindering groups on the N-aryl thioureas can lead to lower yields.[5]
Alternative One-Pot Methodologies
While the Hantzsch synthesis is prevalent, other one-pot methodologies for the synthesis of thiazole derivatives have been developed:
-
Chemoenzymatic Synthesis: A novel approach utilizes enzymes, such as trypsin from porcine pancreas, to catalyze the multicomponent synthesis of thiazole derivatives under mild conditions, achieving high yields.[6]
-
Nanoparticle Catalysis: Reusable nanoparticles, like NiFe2O4, have been employed as catalysts in green, one-pot multicomponent syntheses of thiazole scaffolds in aqueous ethanol.[7]
-
Three-Component Reactions: Other variations involve the reaction of α-halo carbonyl compounds, thiosemicarbazide, and various anhydrides to produce diverse thiazole derivatives.[7]
Conclusion
The one-pot synthesis of substituted ethyl thiazole-4-carboxylates, particularly through adaptations of the Hantzsch synthesis, offers a significant improvement over traditional multi-step methods. These procedures are characterized by operational simplicity, reduced reaction times, and often higher yields.[1][5] The versatility of this approach allows for the generation of a diverse library of thiazole derivatives, which is of paramount importance for drug discovery and development. The continued exploration of novel catalysts and reaction conditions will further enhance the efficiency and applicability of these synthetic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-methylthiazole-5-carboxylate and Its Derivatives
This technical guide provides a comprehensive overview of ethyl 4-methylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The document details its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of therapeutic agents.
Chemical Identity and Properties
Ethyl 4-methylthiazole-5-carboxylate is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in numerous biologically active compounds.
Chemical Structure:
The molecular structure consists of a thiazole ring substituted with a methyl group at the 4th position and an ethyl carboxylate group at the 5th position.
Synonyms: 4-Methylthiazole-5-carboxylic Acid Ethyl Ester[1]
Physicochemical Properties:
A summary of the key physicochemical properties for ethyl 4-methylthiazole-5-carboxylate and its important 2-amino derivative is presented below.
| Property | Ethyl 4-methylthiazole-5-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| CAS Number | 20582-55-2[1] | 7210-76-6[2] |
| Molecular Formula | C₇H₉NO₂S | C₇H₁₀N₂O₂S[2] |
| Molecular Weight | 171.22 g/mol | 186.23 g/mol [2] |
| Appearance | White to light yellow crystal powder | White to Almost white powder to lump[1] |
| Melting Point | 28°C (lit.) | 178-179°C[3] |
| Boiling Point | 233°C (lit.) | Not available |
| Purity | >97.0% (GC)[1] | >98% |
| SMILES | CCOC(=O)c1cscn1C | CCOC(=O)C1=C(N=C(S1)N)C[2] |
| InChIKey | Not available | WZHUPCREDVWLKC-UHFFFAOYSA-N[2] |
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A practical and efficient one-pot synthesis method has been developed for 2-substituted-4-methylthiazole-5-carboxylates. The following protocol details the synthesis of the 2-amino derivative.[3]
Experimental Protocol:
-
Reaction Setup: To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).
-
Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.
-
Work-up and Purification: After cooling, the resulting precipitate is filtered. The filter cake is washed with water (3 x 100 mL) and recrystallized from ethyl acetate to yield the pure product.
Yield: 6.70 g (72.0%)[3]
Synthesis Workflow:
Spectral Data
The structural confirmation of ethyl 2-amino-4-methylthiazole-5-carboxylate is achieved through various spectroscopic methods.[3]
| Spectral Data Type | Observed Values |
| ¹H NMR (CDCl₃) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH₃), 2.36 (s, 3H, thiazole-4-CH₃), 4.13 (q, 2H, J = 7.0 Hz, OCH₂CH₃), 7.69 (s, 2H, thiazole-2-NH₂)[3] |
| ¹³C NMR (CDCl₃) | δ 14.32 (thiazole-4-CH₃), 17.12 (OCH₂CH₃), 59.72 (OCH₂CH₃), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 (O=C), 170.21 (thiazole-2-C)[3] |
| Mass Spec (MS) | m/z 187 (M+H)⁺[3] |
| Elemental Analysis | Calculated for C₇H₁₀N₂O₂S: C, 45.15; H, 5.41; N, 15.04. Found: C, 45.29; H, 5.49; N, 15.15[3] |
Applications in Research and Drug Development
Ethyl 4-methylthiazole-5-carboxylate and its derivatives are valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals.
Role as a Synthetic Intermediate:
-
Cefditoren Pivoxil: Ethyl 4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of 4-methyl-5-formylthiazole, which is a crucial component of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[3]
-
Febuxostat: The derivative, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is an intermediate in the preparation of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[4]
Biological Activities of Derivatives:
The thiazole nucleus is a prominent feature in many compounds with diverse pharmacological properties. Derivatives of ethyl 4-methylthiazole-5-carboxylate have been investigated for various therapeutic applications:
-
Antimicrobial Activity: Several derivatives have demonstrated significant antibacterial potential, particularly against Gram-positive bacteria, with some showing activity comparable to ampicillin and gentamicin.[5][6] Antifungal activity against Candida albicans has also been reported.[4][5]
-
Anticancer Activity: Certain derivatives have exhibited promising antineoplastic potential against various human cancer cell lines.[3][5][6][7] For instance, some analogs have shown a broad spectrum of activity in the National Cancer Institute's (NCI) 60-cell line screen.[5][6] The presence of the ethyl carboxylate group at the fifth position of the thiazole ring has been noted in compounds with promising anticancer activity.[7][8]
-
Other Activities: Research has also explored derivatives for fungicidal and herbicidal activities.[9][10]
Logical Relationship in Drug Discovery:
References
- 1. Ethyl 4-Methylthiazole-5-carboxylate | 20582-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of Ethyl 5-Methylthiazole-4-carboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methylthiazole-4-carboxylate (CAS No. 61323-26-0) is a heterocyclic compound of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and various applications in drug discovery and development. This technical guide provides a comprehensive overview of the methodologies to determine the solubility of this compound, addressing the current lack of publicly available quantitative data. While specific solubility values are not available in the literature, this guide equips researchers with the necessary protocols to determine these parameters experimentally.
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights the necessity for experimental determination to support research and development activities. The following sections provide a detailed protocol for researchers to generate this critical information.
Experimental Protocol for Solubility Determination: The Saturated Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a compound is the saturated shake-flask method. This protocol outlines the steps to accurately measure the solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene, chloroform, dimethyl sulfoxide) of high purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or GC.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating their analytical signals on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Navigating the Stability and Storage of Ethyl 5-Methylthiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 5-methylthiazole-4-carboxylate. While specific stability data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from safety data sheets, supplier recommendations for structurally similar thiazole derivatives, and general principles of pharmaceutical stability testing to offer valuable insights for researchers and drug development professionals.
Core Stability Profile and Recommended Storage
The stability of this compound is crucial for maintaining its chemical integrity and ensuring the reliability of experimental results. Based on information for analogous thiazole carboxylates, the following storage and handling conditions are recommended to minimize degradation.
Table 1: Recommended Storage and Handling Conditions for this compound and Structurally Related Analogs
| Parameter | Recommendation/Condition | Rationale & Source Insights |
| Storage Temperature | Room Temperature.[1] | Data for "ethyl 4-methylthiazole-5-carboxylate" suggests storage at room temperature.[1] To mitigate the risk of thermal degradation, storage in a controlled environment is advisable. |
| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. | General recommendations from safety data sheets for similar thiazole derivatives emphasize the importance of a dry environment to prevent potential hydrolysis of the ester group. A well-ventilated area is a standard safety precaution for handling chemical reagents. |
| Light Exposure | Store in a dark place. | While specific photostability studies are unavailable, it is a general good practice to protect organic compounds, particularly those with heterocyclic rings, from light to prevent photochemical degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | The thiazole ring and the ethyl ester functional group can be susceptible to reaction with strong oxidizing agents, acids, and bases, leading to degradation. |
Understanding Potential Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. While specific forced degradation data for this compound is not publicly available, a general understanding of the potential degradation pathways can be inferred from its structure and the behavior of similar molecules.
A typical forced degradation study would involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and heat. The ester functional group in this compound is a likely site for hydrolysis under both acidic and basic conditions, which would yield 5-methylthiazole-4-carboxylic acid and ethanol. The thiazole ring itself, while generally aromatic and relatively stable, could be susceptible to oxidation or cleavage under harsh conditions.
Experimental Protocols: A Framework for Stability Assessment
The following section outlines a general experimental framework for conducting a forced degradation study on this compound. These protocols are based on established guidelines for stability testing of pharmaceuticals and should be adapted and optimized for specific laboratory conditions and analytical methods.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Keep the mixture at room temperature or a slightly elevated temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) in a calibrated oven for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the parent compound from any degradation products.
Table 2: Example Parameters for a Forced Degradation Study
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal (Solid) | Dry Heat | 70°C | 1, 3, 7 days |
| Photolytic (Solution) | ICH Option 1 or 2 | 25°C | As per ICH Q1B |
Visualizing Workflows and Relationships
To aid in the conceptual understanding of stability testing and synthesis, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for conducting forced degradation studies.
Caption: The relationship between storage conditions and chemical stability.
Conclusion
While direct, quantitative stability data for this compound remains elusive in publicly accessible scientific literature, this guide provides a robust framework for its handling, storage, and stability assessment based on data from analogous compounds and established scientific principles. Researchers and drug development professionals are encouraged to use this information as a starting point and to conduct their own stability studies to determine the specific stability profile of this compound under their unique experimental conditions. The provided experimental protocols and logical diagrams offer a clear roadmap for approaching such an investigation. As with any chemical reagent, adherence to good laboratory practices and appropriate safety precautions is paramount.
References
Identification and characterization of ethyl 5-methylthiazole-4-carboxylate
An In-depth Technical Guide to Ethyl 5-Methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding this compound is limited in publicly available scientific literature. Much of the available data pertains to its isomer, ethyl 4-methylthiazole-5-carboxylate, and related derivatives. This guide compiles the available information on this compound and draws comparisons with its better-characterized isomer where relevant.
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₇H₉NO₂S. As a thiazole derivative, it belongs to a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazole rings are key structural motifs in a variety of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. This document provides a comprehensive overview of the identification, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. For comparative purposes, the properties of its isomer, ethyl 4-methylthiazole-5-carboxylate, are also included where available.
| Property | This compound | Ethyl 4-methylthiazole-5-carboxylate (Isomer) |
| CAS Number | 61323-26-0 | 20582-55-2 |
| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol | 171.22 g/mol |
| Melting Point | 90-91 °C[1] | 28 °C[2] |
| Boiling Point | 239 °C[1] | 233 °C[2] |
| Density | 1.198 g/cm³[1] | 1.198 g/cm³ (Predicted)[2] |
| Appearance | White to light yellow crystal powder | White to almost white powder or lump |
Synthesis and Characterization
General Synthesis Approach (Hantzsch Thiazole Synthesis)
A common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone or α-halo-β-ketoester with a thioamide. For the synthesis of the isomeric ethyl 4-methylthiazole-5-carboxylate, a common starting material is ethyl 2-chloroacetoacetate, which reacts with a thioamide.
A plausible synthetic pathway for this compound could involve the reaction of a suitable α-halocarbonyl compound with a thioamide that would lead to the desired substitution pattern.
Caption: A potential Hantzsch synthesis pathway for this compound.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not explicitly available in the reviewed literature. However, data for the related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, can serve as a reference for identifying characteristic peaks.
Table 2: Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate (for comparison) [3]
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C ) |
| Mass Spectrometry (MS) | m/z 187 (M+H)⁺ |
Experimental Protocols
Due to the lack of specific experimental details for this compound, a general protocol for the characterization of a similar thiazole derivative is provided below.
General Characterization Workflow
Caption: A general experimental workflow for the characterization of a synthesized thiazole derivative.
Applications in Drug Development
The thiazole moiety is a key component in numerous drugs with a wide range of therapeutic applications. While specific biological activities for this compound are not well-documented, its structural similarity to other biologically active thiazoles suggests potential applications in medicinal chemistry. Thiazole derivatives have been reported to exhibit various activities, including:
-
Antimicrobial Activity: Many thiazole-containing compounds have demonstrated potent antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated as inhibitors of inflammatory pathways.
-
Anticancer Activity: The thiazole ring is a core structure in several anticancer drugs, acting through various mechanisms such as kinase inhibition.
Potential Signaling Pathway Involvement
Given the prevalence of thiazole derivatives as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound might act is depicted below. This is a generalized representation and would require experimental validation.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a thiazole derivative.
Conclusion
This compound is a thiazole derivative with potential applications in drug discovery and materials science. While detailed experimental data for this specific isomer is scarce, information from its closely related isomers provides a foundation for its synthesis and characterization. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead compound in the development of new therapeutic agents. Researchers are encouraged to use the information on related compounds as a starting point for their investigations, with the understanding that direct experimental validation is crucial.
References
Beyond Hantzsch: A Technical Guide to Alternative Thiazole Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. While the Hantzsch synthesis has historically been a workhorse for constructing this vital heterocycle, its limitations, such as harsh reaction conditions and the use of hazardous reagents, have spurred the development of a diverse array of alternative synthetic strategies. This technical guide provides an in-depth exploration of key alternative methods for the synthesis of thiazole derivatives, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to empower researchers in drug discovery and development.
The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis is a classic method for the preparation of 5-aminothiazoles from the reaction of α-aminonitriles or aminocyanoacetates with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids.[1][2] This method is particularly valuable for accessing 5-aminothiazole scaffolds, which are important intermediates in the synthesis of various biologically active compounds.[1]
General Reaction Scheme
The reaction typically proceeds at room temperature under mild, often aqueous, conditions.[1] The choice of reagents allows for variation at the 2- and 4-positions of the thiazole ring.[1]
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
A representative protocol for the Cook-Heilbron synthesis is the reaction of α-aminonitriles with carbon disulfide to yield 5-amino-2-mercaptothiazole.
-
Reagents:
-
α-Aminoacetonitrile hydrochloride
-
Carbon disulfide
-
Sodium hydroxide
-
Water
-
Ethanol
-
-
Procedure:
-
A solution of sodium hydroxide (1.0 eq) in water is cooled in an ice bath.
-
α-Aminoacetonitrile hydrochloride (1.0 eq) is added portion-wise to the cold sodium hydroxide solution, ensuring the temperature remains below 10 °C.
-
Carbon disulfide (1.1 eq) is then added dropwise to the reaction mixture with vigorous stirring.
-
The reaction is stirred at room temperature for 12-24 hours, during which a precipitate may form.
-
The reaction mixture is then acidified with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-amino-2-mercaptothiazole.
-
Quantitative Data
The Cook-Heilbron synthesis generally provides moderate to good yields, depending on the substrates used.
| R Group (from α-aminonitrile) | Reagent | Product | Yield (%) | Reference |
| H | CS₂ | 5-Amino-2-mercaptothiazole | 70-80 | [1] |
| Ph | CS₂ | 5-Amino-4-phenyl-2-mercaptothiazole | 65-75 | [3] |
| COOEt | PhCS₂H | 5-Amino-4-carbethoxy-2-benzylthiazole | 60-70 | [1] |
Reaction Mechanism
The mechanism of the Cook-Heilbron synthesis involves the initial nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 5-aminothiazole product.[1]
Caption: Mechanism of the Cook-Heilbron Synthesis.
Gabriel Synthesis of Thiazoles
The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones with phosphorus pentasulfide.[4] This method is effective for the synthesis of thiazoles with various substituents at the 2- and 5-positions.
General Reaction Scheme
The reaction typically requires heating the α-acylaminoketone with a stoichiometric amount of phosphorus pentasulfide.
Experimental Protocol: Synthesis of 2,5-Dimethylthiazole
The following protocol describes the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl)acetamide.
-
Reagents:
-
N-(2-oxopropyl)acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Inert solvent (e.g., toluene or xylene)
-
-
Procedure:
-
A mixture of N-(2-oxopropyl)acetamide (1.0 eq) and phosphorus pentasulfide (0.4 eq) in a dry, inert solvent is prepared in a flask equipped with a reflux condenser and a drying tube.
-
The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by distillation or column chromatography on silica gel to afford pure 2,5-dimethylthiazole.
-
Quantitative Data
Yields for the Gabriel synthesis can vary depending on the substrate and reaction conditions.
| R¹ (from acyl group) | R² (from ketone) | Product | Yield (%) | Reference |
| Me | Me | 2,5-Dimethylthiazole | 60-70 | [4] |
| Ph | Me | 2-Phenyl-5-methylthiazole | 55-65 | [4] |
| Me | Ph | 2-Methyl-5-phenylthiazole | 50-60 | [4] |
Reaction Mechanism
The Gabriel synthesis is believed to proceed through the thionation of the amide and ketone carbonyl groups by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
Methodological & Application
Application Notes and Protocols: Ethyl 5-Methylthiazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 5-methylthiazole-4-carboxylate as a versatile scaffold in medicinal chemistry. The following sections detail its application in the development of various therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound and its derivatives are key building blocks in the synthesis of a wide array of biologically active compounds. The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This scaffold offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive starting point for the design of novel inhibitors of enzymes such as 15-lipoxygenase (15-LOX), carbonic anhydrase II (CA II), and cyclooxygenases (COX-1 and COX-2), as well as for the development of potent anticancer and antimicrobial agents.
Data Presentation
The following tables summarize the quantitative data for various derivatives of this compound, showcasing their potential as therapeutic agents.
Table 1: 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (bCA II) Inhibition
| Compound ID | Derivative Structure | 15-LOX IC₅₀ (µM) | bCA II IC₅₀ (µM) |
| 5a | (E)-ethyl 2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate | 0.12 ± 0.002 | 2.93 ± 0.22 |
| 5h | (E)-ethyl 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate | Not specified | 1.26 ± 0.24 |
Data sourced from a study on substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors.[1]
Table 2: Cyclooxygenase (COX-1 and COX-2) Inhibition
| Compound ID | Derivative Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| 2a | 2-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxamide | Not specified | 0.958 | 2.766 |
| 2b | N-(4-(tert-butyl)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | 0.239 | 0.191 | 1.251 |
| 2j | N-(3,5-dimethoxyphenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | Not specified | 0.957 | 1.507 |
Data from a study on new thiazole carboxamide derivatives as COX inhibitors.[2][3]
Table 3: Anticancer Activity of Thiazole Derivatives
| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) |
| 4c | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 | 2.57 ± 0.16 |
| 4c | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | HepG2 | 7.26 ± 0.44 |
| 5f | Ethyl 2-(3-formyl-4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | Glioblastoma | 4.72 ± 3.92 |
| 5h | Ethyl 2-(3-formyl-4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | Glioblastoma | 3.20 ± 0.32 |
| 3b | Thiazole derivative with 2-ethoxyphenol and 3-nitrophenyl moieties | PI3Kα | 0.086 ± 0.005 |
| 3b | Thiazole derivative with 2-ethoxyphenol and 3-nitrophenyl moieties | mTOR | 0.221 ± 0.014 |
Data compiled from studies on the anticancer activities of various thiazole derivatives.[4][5][6]
Table 4: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) |
| 15 | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative | Staphylococcus aureus | 1.95 - 15.62 |
| 12f | A bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Staphylococcus aureus | Comparable to Ampicillin |
| 12f | A bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Bacillus subtilis | Comparable to Gentamicin |
Data sourced from studies on the antimicrobial activity of thiazole derivatives.[7][8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and for the key biological assays cited in this document.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a one-pot synthesis method.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL of THF.
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add NBS (0.06 mol) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate using thin-layer chromatography (TLC).
-
Add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
After cooling to room temperature, filter the mixture to remove any insoluble substances.
-
To the filtrate, add 8.0 mL of ammonia solution.
-
Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.
-
Filter the precipitate and wash it three times with 100 mL of water.
-
Recrystallize the crude product from ethyl acetate and dry to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
15-Lipoxygenase (15-LOX) Inhibition Assay
This spectrophotometric assay is based on the measurement of the formation of hydroperoxides from linoleic acid.
Materials:
-
15-Lipoxygenase (from soybean)
-
Linoleic acid
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Enzyme Solution Preparation: Dissolve 15-LOX in borate buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.
-
Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer.
-
Assay Procedure: a. Set the spectrophotometer to read absorbance at 234 nm. b. Blank: In a cuvette, mix 12.5 µL of DMSO with 487.5 µL of borate buffer. c. Control (No Inhibitor): In a separate cuvette, mix 12.5 µL of DMSO with 487.5 µL of the enzyme solution. d. Test Sample: In another cuvette, mix 12.5 µL of the test compound solution (in DMSO) with 487.5 µL of the enzyme solution. Incubate for 5 minutes. e. To initiate the reaction, rapidly add 500 µL of the substrate solution to the control and test sample cuvettes. f. Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Carbonic Anhydrase II (CA II) Inhibition Assay
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Carbonic Anhydrase II (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (positive control)
-
96-well microplate and microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a working solution of CA II in cold Tris-HCl buffer. b. Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Assay in 96-well plate: a. Blank: Add 180 µL of assay buffer and 20 µL of substrate solution. b. Maximum Activity Control: Add 158 µL of assay buffer, 2 µL of DMSO, and 20 µL of CA working solution. c. Test Compound: Add 158 µL of assay buffer, 2 µL of the test compound dilution, and 20 µL of CA working solution. d. Positive Control: Add 158 µL of assay buffer, 2 µL of acetazolamide dilution, and 20 µL of CA working solution.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.
-
Reaction Initiation: Add 20 µL of the substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
Data Analysis: Calculate the rate of p-nitrophenol formation. The percentage of inhibition and IC₅₀ values are calculated as described for the 15-LOX assay.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
L-epinephrine
-
Test compounds (dissolved in DMSO)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
LC-MS/MS system
Procedure:
-
In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.
-
Add 20 µL of either COX-1 or COX-2 enzyme solution and incubate at room temperature for 2 minutes.
-
Add 2 µL of the test compound solution in DMSO and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding an appropriate quenching solution.
-
Analyze the formation of prostaglandins (e.g., PGE₂) using a validated LC-MS/MS method.
-
Data Analysis: Determine the amount of prostaglandin produced. Calculate the percentage of inhibition and IC₅₀ values for each COX isoform.
Anticancer Activity (MTT Assay)
This colorimetric assay measures cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a standard antibiotic) and a negative control (microorganism in broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the discovery and evaluation of novel medicinal agents based on the this compound scaffold.
References
- 1. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. daneshyari.com [daneshyari.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Agents from Ethyl 5-Methylthiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer agents derived from ethyl 5-methylthiazole-4-carboxylate. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity through various mechanisms of action.[1][2] This guide is intended to facilitate the research and development of new thiazole-based therapeutics.
Overview of Thiazole Derivatives as Anticancer Agents
Thiazole derivatives have emerged as a promising class of compounds in cancer therapy.[3] Their therapeutic potential stems from their ability to interact with a wide range of biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and disruption of key signaling pathways.[1][4] Several thiazole-containing drugs, such as Dasatinib and Ixazomib, have received regulatory approval for cancer treatment, underscoring the clinical significance of this heterocyclic core.[2]
The this compound scaffold serves as a versatile building block for the synthesis of a diverse library of anticancer candidates.[5][6] Modifications at various positions of the thiazole ring allow for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
General Synthetic Strategies
A common and efficient method for the synthesis of the core structure, ethyl 2-amino-4-methylthiazole-5-carboxylate, is the Hantzsch thiazole synthesis. This typically involves the reaction of a thiourea or its derivative with an α-haloketone. One-pot synthesis procedures have been developed to improve efficiency and yield.[5][7]
Experimental Workflow: One-Pot Synthesis
The following diagram outlines a typical one-pot synthesis workflow for ethyl 2-substituted-4-methylthiazole-5-carboxylates.
Caption: One-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a reported one-pot synthesis method.[5]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, prepare a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL).
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add NBS (0.06 mol) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
After cooling to room temperature, the product can be isolated and purified using standard techniques such as extraction and recrystallization.
Protocol 2: Synthesis of Thiazole-1,2,3-triazole Hybrids
This protocol describes the synthesis of more complex derivatives by incorporating a 1,2,3-triazole moiety, which has shown potent anticancer activity.[8]
Step 1: Synthesis of Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate
-
To a stirring mixture of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and anhydrous potassium carbonate in dry DMF, gradually add propargyl bromide.[8]
-
Stir the mixture at room temperature for 5 hours.[8]
-
The formation of the product can be confirmed by 1H-NMR spectroscopy.[8]
Step 2: 1,3-Dipolar Cycloaddition (Click Reaction)
-
The alkyne derivative from Step 1 is then reacted with a suitable azide via a click reaction to form the thiazole-1,2,3-triazole hybrid.[8]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The activity is typically reported as the half-maximal inhibitory concentration (IC50).
Table 1: Anticancer Activity of Thiazole-1,2,3-triazole Hybrids against Human Glioblastoma Cell Lines [8]
| Compound | IC50 (µM) vs. Glioblastoma Cells |
| 5c | 10.67 ± 0.94 |
| 5f | 4.72 ± 3.92 |
| 5h | 3.20 ± 0.32 |
| Temozolomide (Reference) | - |
Table 2: Anticancer Activity of 2,4-disubstituted-1,3-thiazole Analogues against Breast Cancer Cell Lines (MCF-7) [9]
| Compound | IC50 (µg/mL) vs. MCF-7 Cells |
| 7a | 6.09 ± 0.44 |
| 7b | - |
| 8 | 3.36 ± 0.06 |
| Staurosporine (Reference) | 5.25 |
Table 3: Anti-migration Activity of Thiazole Derivatives against Metastatic Breast Cancer Cells (MDA-MB-231) [10]
| Compound | IC50 (nM) for Migration Inhibition |
| 5k | 176 |
Mechanisms of Action and Signaling Pathways
Thiazole derivatives exert their anticancer effects through multiple mechanisms. Understanding these pathways is crucial for rational drug design and development.
Key Signaling Pathways Targeted by Thiazole Derivatives
Thiazole derivatives have been shown to modulate several critical signaling pathways involved in cancer progression.[1]
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-Methylthiazole-4-carboxylate in Febuxostat Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a key therapeutic agent in the management of hyperuricemia and gout.[1][2] The synthesis of this active pharmaceutical ingredient (API) involves several key intermediates, among which ethyl 5-methylthiazole-4-carboxylate plays a crucial role. This document provides detailed application notes and experimental protocols for the synthesis of Febuxostat, focusing on the utilization of this compound as a central intermediate. The methodologies outlined are compiled from various established synthetic routes, offering a comprehensive guide for researchers and professionals in drug development.[3]
Introduction
The chemical name for Febuxostat is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[2] Its synthesis is a multi-step process, and the efficient formation of the thiazole core is critical for the overall yield and purity of the final product. This compound serves as a versatile building block, which, after appropriate functionalization, leads to the formation of the Febuxostat molecule. This document details the synthesis of this key intermediate and its subsequent conversion to Febuxostat, providing protocols that are amenable to laboratory-scale synthesis and process development.
Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
A common and efficient route to synthesize the pivotal intermediate, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, involves the reaction of 3-cyano-4-isobutoxybenzothioamide with ethyl 2-chloro-3-oxobutanoate.
Experimental Protocol
Materials and Reagents:
-
3-cyano-4-isobutoxybenzothioamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Isopropanol
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 3-cyano-4-isobutoxybenzothioamide (5.0 g, 0.021 mol) in isopropanol (25.0 mL) at room temperature (25-30°C).
-
To this solution, add ethyl 2-chloro-3-oxobutanoate (4.42 mL, 0.032 mol).
-
Heat the reaction mixture to 75-80°C and maintain this temperature for 3-4 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, allow the mixture to cool to room temperature (25-30°C).
-
The precipitated pale yellowish solid is collected by vacuum filtration.
-
Wash the solid with isopropanol (10.0 mL).
-
Dry the product in a vacuum oven at 50-55°C to yield ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 94.0% (6.90 g) | |
| Melting Point | 240°C | |
| Purity by HPLC | 99.65% |
Synthesis of Febuxostat from Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
The final step in the synthesis of Febuxostat is the hydrolysis of the ethyl ester group of the intermediate to the corresponding carboxylic acid.
Experimental Protocol
Materials and Reagents:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
n-Butanol
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a stirred solution of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g, 0.014 mol) in n-butanol (50.0 mL) at room temperature (25-30°C).
-
Add sodium hydroxide (1.74 g, 0.043 mol) to the solution.
-
Heat the reaction mixture to 35-40°C for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature (25-30°C).
-
Adjust the pH of the solution to 1-2 using concentrated hydrochloric acid (approx. 5.0 mL).
-
The precipitated product is collected by filtration.
-
Wash the solid with a 1:1 mixture of n-butanol and water (10.0 mL).
-
Dry the product in a vacuum oven at 50-55°C to obtain Febuxostat.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 95.0% (4.75 g) | |
| Melting Point | 239°C | |
| Purity by HPLC | 99.74% |
Synthetic Workflow
The overall synthetic scheme for the preparation of Febuxostat starting from 3-cyano-4-isobutoxybenzothioamide is depicted below.
References
Application of Ethyl 5-Methylthiazole-4-carboxylate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methylthiazole-4-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of novel agrochemicals. The thiazole moiety is a prominent scaffold in a variety of biologically active compounds, including fungicides and herbicides.[1][2] The unique chemical properties of the thiazole ring, combined with the reactivity of the ester and methyl groups, make this compound a valuable starting material for the development of new crop protection agents. This document provides detailed application notes, experimental protocols, and biological activity data for the use of this compound in agrochemical synthesis.
Synthetic Applications and Protocols
This compound serves as a key intermediate in the synthesis of more complex molecules with desired agrochemical properties. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. The thiazole ring itself can be further functionalized.
Synthesis of Thiazole-Based Fungicides and Herbicides
A notable application of thiazole carboxylate derivatives is in the synthesis of novel fungicides and herbicides. By incorporating other bioactive pharmacophores, such as isoxazole amides, it is possible to generate compounds with significant biological activity.
Reaction Scheme for the Synthesis of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates
The following is a representative synthetic pathway for the derivatization of a thiazole carboxylate core structure. While the starting material in this specific example is an aminothiazole derivative, the subsequent amide formation is a key reaction type applicable to derivatives of this compound after its conversion to an amine or carboxylic acid chloride.
Figure 1: General synthetic scheme for the acylation of an aminothiazole carboxylate.
Experimental Protocol: Synthesis of Ethyl 2-(5-methyl-3-phenylisoxazole-4-carboxamido)-4-methylthiazole-5-carboxylate
This protocol is adapted from the synthesis of analogous compounds and illustrates a typical procedure for the amide coupling reaction.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride (1.1 eq) in dry dichloromethane to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 10% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure product.
Biological Activity Data
The synthesized thiazole derivatives have been evaluated for their fungicidal and herbicidal activities. The following tables summarize the biological activity of a series of synthesized ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates.
Table 1: In Vitro Fungicidal Activity of Thiazole Derivatives
| Compound | R | Ar | Inhibition (%) against Fusarium graminearum at 100 mg/L | Inhibition (%) against Thanatephorus cucumeris at 100 mg/L | Inhibition (%) against Botrytis cinerea at 100 mg/L |
| I-1 | CH₃ | C₆H₅ | 45.3 | 52.1 | 48.7 |
| I-2 | CH₃ | 4-ClC₆H₄ | 58.2 | 55.4 | 51.3 |
| I-3 | CH₃ | 2,4-Cl₂C₆H₃ | 49.6 | 48.9 | 42.8 |
| I-4 | C₂H₅ | C₆H₅ | 39.8 | 41.2 | 32.5 |
| I-5 | C₂H₅ | 4-ClC₆H₄ | 51.7 | 49.3 | 45.6 |
Data adapted from a study on similar thiazole derivatives.[1][3]
Table 2: Herbicidal Activity of Thiazole Derivatives
| Compound | R | Ar | Inhibition (%) against Amaranthus retroflexus at 150 g ai/ha | Inhibition (%) against Echinochloa crus-galli at 150 g ai/ha |
| I-1 | CH₃ | C₆H₅ | 35 | 25 |
| I-2 | CH₃ | 4-ClC₆H₄ | 48 | 38 |
| I-3 | CH₃ | 2,4-Cl₂C₆H₃ | 42 | 31 |
| I-4 | C₂H₅ | C₆H₅ | 50 | 45 |
| I-5 | C₂H₅ | 4-ClC₆H₄ | 20 | 15 |
Data adapted from a study on similar thiazole derivatives.[1][3]
Mechanism of Action
While the exact mechanism of action for novel derivatives needs to be elucidated, many thiazole-containing fungicides act by inhibiting specific enzymes in the fungal pathogen. For example, Thifluzamide, a commercial fungicide containing a thiazole ring, is a succinate dehydrogenase inhibitor (SDHI), which disrupts the mitochondrial electron transport chain.[4]
Figure 2: Proposed mechanism of action for thiazole-based SDHI fungicides.
Conclusion
This compound and its derivatives are valuable precursors in the synthesis of novel agrochemicals. The synthetic protocols provided herein offer a foundation for the development of new fungicidal and herbicidal compounds. The biological activity data demonstrates the potential of this chemical scaffold in crop protection. Further research into the structure-activity relationships and optimization of the lead compounds is warranted to develop more potent and selective agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the Ester Group in Ethyl 5-Methylthiazole-4-carboxylate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the chemical modification of the ester group in ethyl 5-methylthiazole-4-carboxylate. This versatile starting material can be converted into a variety of functional derivatives, including carboxylic acids, amides, alcohols, and hydrazides, which serve as valuable intermediates in medicinal chemistry and drug discovery.
The thiazole scaffold is a prominent feature in many biologically active compounds. The strategic derivatization of the ester group at the 4-position of the 5-methylthiazole ring allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The derivatives of this compound have shown promise in various therapeutic areas, including oncology and inflammatory diseases.
Key Derivatization Reactions
The ester functional group of this compound can be readily transformed into several other key functional groups, providing access to a diverse range of chemical entities. The primary derivatization strategies include:
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 5-methylthiazole-4-carboxylic acid. This derivative serves as a crucial building block for the synthesis of amides and other derivatives.
-
Amidation: Direct reaction of the ethyl ester with various primary and secondary amines to yield a library of 5-methylthiazole-4-carboxamides. This is a common strategy to introduce diversity and modulate the physicochemical properties of the parent molecule.
-
Reduction: Transformation of the ester group into a primary alcohol, (5-methylthiazol-4-yl)methanol. This opens up further avenues for derivatization, such as etherification or oxidation to the corresponding aldehyde.
-
Hydrazinolysis: Reaction of the ethyl ester with hydrazine to produce 5-methylthiazole-4-carbohydrazide. This intermediate is a key precursor for the synthesis of various heterocyclic systems and hydrazone derivatives with potential biological activities.
Applications in Drug Development
Derivatives of 5-methylthiazole-4-carboxylic acid have been investigated for a range of therapeutic applications, demonstrating the importance of this scaffold in medicinal chemistry.
Anticancer Activity: Several 5-methylthiazole-4-carboxamide derivatives have exhibited potent anticancer properties. These compounds have been shown to target key biological molecules involved in cancer progression. For instance, some derivatives have been identified as inhibitors of mucin 1 (MUC1), an oncoprotein that is overexpressed in various adenocarcinomas and is associated with cancer cell proliferation and metastasis[1]. Inhibition of MUC1 can disrupt downstream signaling pathways, leading to apoptosis of cancer cells. Another target for thiazole-based anticancer agents is monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling[2].
Anti-inflammatory Activity: The thiazole nucleus is also a key component of compounds with anti-inflammatory properties. Certain 5-methylthiazole derivatives have been found to act as inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins[3]. Selective inhibition of COX enzymes is a well-established strategy for the treatment of inflammation and pain.
Experimental Protocols
The following section provides detailed experimental protocols for the key derivatization reactions of this compound.
Protocol 1: Hydrolysis to 5-Methylthiazole-4-carboxylic acid
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid via a saponification reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methylthiazole-4-carboxylic acid.
Quantitative Data: A similar hydrolysis process for a related thiazole compound has been reported to proceed with high yield.[4]
| Parameter | Value |
| Reactant | This compound |
| Reagents | NaOH, HCl |
| Solvent | Ethanol/Water |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Expected Yield | >90% |
Protocol 2: Direct Amidation to 5-Methylthiazole-4-carboxamides
This protocol outlines the direct conversion of the ethyl ester to an amide using an amine in the presence of a suitable base or catalyst.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Base (e.g., sodium methoxide, n-butyllithium) or catalyst (e.g., titanium(IV) fluoride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)
Procedure (Base-Promoted):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amine in an anhydrous solvent.
-
Cool the solution to 0 °C and add the base dropwise.
-
To this mixture, add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for the required duration, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Direct amidation of esters can be a highly efficient process.[5][6][7]
| Parameter | Value |
| Reactant | This compound, Amine |
| Reagents | Base (e.g., n-BuLi) |
| Solvent | Anhydrous THF |
| Reaction Time | 5 minutes - several hours |
| Temperature | 0 °C to room temperature |
| Expected Yield | Variable (moderate to excellent) |
Protocol 3: Reduction to (5-Methylthiazol-4-yl)methanol
This protocol describes the reduction of the ester to the corresponding primary alcohol using a strong reducing agent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with an activating agent
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Dilute sulfuric acid or Rochelle's salt solution for workup
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (5-methylthiazol-4-yl)methanol.
Quantitative Data: The reduction of similar carboxylic esters to alcohols with reagents like LiAlH₄ is a well-established and high-yielding transformation.[8]
| Parameter | Value |
| Reactant | This compound |
| Reagent | LiAlH₄ |
| Solvent | Anhydrous THF |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to room temperature |
| Expected Yield | High (>85%) |
Protocol 4: Hydrazinolysis to 5-Methylthiazole-4-carbohydrazide
This protocol details the synthesis of the acid hydrazide from the ethyl ester.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data: The conversion of esters to hydrazides is a common and generally efficient reaction.[9][10][11]
| Parameter | Value |
| Reactant | This compound |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Reaction Time | 4-8 hours |
| Temperature | Reflux |
| Expected Yield | Good to excellent |
Visualizing Reaction Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the biological context of the synthesized derivatives, the following diagrams are provided.
Figure 1: Workflow for the derivatization of this compound.
Figure 2: Potential signaling pathways modulated by 5-methylthiazole derivatives.
References
- 1. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Reactions of the Thiazole Ring in Ethyl 5-Methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of the thiazole ring in ethyl 5-methylthiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for thiazole derivatives and serve as a guide for the strategic functionalization of this scaffold.
Overview of Thiazole Ring Reactivity
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the substituents on the ring. In this compound, the electron-withdrawing ethyl carboxylate group at the C4 position and the electron-donating methyl group at the C5 position modulate the electron density of the ring, influencing the regioselectivity of various reactions. The C2 position is generally the most susceptible to both electrophilic and nucleophilic attack, as well as metallation.
Electrophilic Substitution Reactions
Electrophilic substitution on the thiazole ring of this compound is predicted to occur at the C2 position, which is the most electron-rich carbon atom not bearing a substituent.
Bromination at the C2 Position
Direct bromination of the thiazole ring provides a key intermediate for subsequent cross-coupling reactions.
Experimental Protocol: Synthesis of Ethyl 2-Bromo-5-methylthiazole-4-carboxylate
This protocol is adapted from the general synthesis of 2-bromothiazoles from their 2-amino precursors via a Sandmeyer-type reaction.
-
Step 1: Synthesis of Ethyl 2-Amino-5-methylthiazole-4-carboxylate. This precursor can be synthesized via the Hantzsch thiazole synthesis from ethyl 2-chloroacetoacetate and thiourea. A one-pot synthesis has also been described.[1]
-
Step 2: Diazotization and Bromination.
-
To a stirred suspension of ethyl 2-amino-5-methylthiazole-4-carboxylate (1 equivalent) in a suitable solvent such as aqueous HBr, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-bromo-5-methylthiazole-4-carboxylate.
-
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Bromination | 1. NaNO2, aq. HBr, 0-5 °C; 2. CuBr, aq. HBr | 60-70% | Adapted from general procedures for 2-bromothiazole synthesis |
Metal-Catalyzed Cross-Coupling Reactions
The 2-bromo derivative of this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C2 position.
Suzuki-Miyaura Coupling
This reaction allows for the formation of a carbon-carbon bond between the thiazole C2 position and an aryl or vinyl group from a boronic acid or ester.
Experimental Protocol: Synthesis of Ethyl 5-Methyl-2-arylthiazole-4-carboxylate
-
To a reaction vessel, add ethyl 2-bromo-5-methylthiazole-4-carboxylate (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 2-arylthiazole derivative.
Heck Coupling
The Heck reaction facilitates the coupling of the 2-bromothiazole with an alkene.
Experimental Protocol: Synthesis of Ethyl 5-Methyl-2-vinylthiazole-4-carboxylate Derivatives
-
In a reaction flask, combine ethyl 2-bromo-5-methylthiazole-4-carboxylate (1 equivalent), the alkene (1.5 equivalents), a palladium source such as Pd(OAc)₂ (0.05 equivalents), a phosphine ligand like P(o-tolyl)₃ (0.1 equivalents), and a base such as triethylamine (2 equivalents).
-
Add a suitable solvent, for example, acetonitrile or DMF.
-
Degas the mixture with an inert gas.
-
Heat the reaction to 80-100 °C and monitor its progress.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Sonogashira Coupling
This coupling reaction introduces an alkynyl group at the C2 position of the thiazole ring.
Experimental Protocol: Synthesis of Ethyl 5-Methyl-2-alkynylthiazole-4-carboxylate
-
To a Schlenk flask, add ethyl 2-bromo-5-methylthiazole-4-carboxylate (1 equivalent), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equivalents), and a copper co-catalyst such as CuI (0.06 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (2 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
| Coupling Reaction | Catalyst System | Base | Typical Yield |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 70-90% |
| Heck | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | 60-80% |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 70-95% |
Nucleophilic Aromatic Substitution
With a suitable leaving group at the C2 position, such as a halogen, nucleophilic aromatic substitution can be achieved.
Experimental Protocol: Synthesis of Ethyl 2-Amino-5-methylthiazole-4-carboxylate from 2-Bromo Derivative
-
In a sealed tube, dissolve ethyl 2-bromo-5-methylthiazole-4-carboxylate (1 equivalent) in a suitable solvent such as dioxane or DMF.
-
Add an excess of the desired amine nucleophile (e.g., a primary or secondary amine, 3-5 equivalents).
-
Add a base if necessary (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Oxidation and Reduction of the Thiazole Ring
The thiazole ring is generally stable to oxidation and reduction under mild conditions. However, under more forcing conditions, reactions can occur.
Oxidation of the Thiazole Ring
Strong oxidizing agents can lead to the cleavage of the thiazole ring. For instance, treatment of benzothiazole derivatives with oxidants like magnesium monoperoxyphthalate (MMPP) or m-chloroperoxybenzoic acid (m-CPBA) can result in oxidative ring-opening.[2]
Experimental Protocol: Attempted Oxidation of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or ethanol.
-
Add a strong oxidizing agent such as m-CPBA (2-3 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction for the consumption of starting material and the formation of new products.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting with an organic solvent.
-
Analyze the product mixture to determine if ring oxidation or cleavage has occurred. It is anticipated that under these conditions, ring-opened products may be formed.
Reduction of the Thiazole Ring
Reduction of the thiazole ring to a thiazolidine is challenging due to the aromatic stability. Catalytic hydrogenation under harsh conditions or the use of strong reducing agents may be required. A common side reaction with Raney Nickel is desulfurization.
Experimental Protocol: Attempted Reduction of this compound
-
Dissolve this compound (1 equivalent) in a solvent such as ethanol or acetic acid.
-
Add a hydrogenation catalyst, for example, Platinum(IV) oxide (Adam's catalyst).
-
Place the reaction mixture in a high-pressure hydrogenation apparatus.
-
Pressurize with hydrogen gas (e.g., 50-100 atm) and heat as required.
-
Monitor the reaction for hydrogen uptake and the disappearance of the starting material.
-
After the reaction, filter off the catalyst and concentrate the solvent.
-
Analyze the product to identify if reduction of the thiazole ring has occurred.
Note: The ester functionality may also be susceptible to reduction under certain conditions.
Visualized Reaction Pathways
Caption: Key reactions of this compound.
This diagram illustrates the central role of the 2-bromo derivative in accessing a variety of functionalized thiazoles through cross-coupling and nucleophilic substitution reactions.
Caption: Workflow for Suzuki-Miyaura coupling.
This workflow provides a step-by-step guide for performing a Suzuki-Miyaura cross-coupling reaction with the 2-bromothiazole substrate.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 5-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically thiazolo[3,2-a]pyrimidines, utilizing ethyl 2-amino-4-methylthiazole-5-carboxylate as a key starting material. The synthesized compounds have demonstrated potential as anticancer agents, and their biological evaluation is also discussed.
Introduction
Thiazole and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Ethyl 2-amino-4-methylthiazole-5-carboxylate is a versatile and readily available starting material for the synthesis of a variety of complex heterocyclic systems.[5][6][7][8][9] This document outlines the synthesis of a series of thiazolo[3,2-a]pyrimidine derivatives and provides insights into their potential mechanism of action as anticancer agents. The thiazolopyrimidine scaffold is a bioisostere of the purine nucleus, making it a promising pharmacophore for the development of new therapeutic agents.[4][10]
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The synthesis of the target thiazolo[3,2-a]pyrimidine derivatives is achieved through a multi-step process starting from the commercially available ethyl acetoacetate and thiourea. The key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, is first synthesized and then subjected to cyclocondensation reactions to yield the final fused heterocyclic compounds.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of thiazolo[3,2-a]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a one-pot synthesis method.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (0.06 mol) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material disappears.
-
Add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with ammonia solution to a pH of 7.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Protocol 2: Synthesis of 5-Aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives
This protocol outlines the synthesis of the final thiazolo[3,2-a]pyrimidine derivatives.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Substituted aromatic aldehydes
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
α-Bromoacetophenone (or other α-halo ketones)
Procedure:
-
Synthesis of Intermediate Dihydropyrimidines: A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (10 mmol), an appropriate aromatic aldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) in ethanol (30 mL) containing a catalytic amount of piperidine is refluxed for 6-8 hours. The solid product that separates on cooling is filtered, washed with ethanol, and dried.
-
Cyclocondensation: A mixture of the dihydropyrimidine intermediate (5 mmol) and α-bromoacetophenone (5 mmol) in absolute ethanol (25 mL) is refluxed for 10-12 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the target thiazolo[3,2-a]pyrimidine derivative.
Quantitative Data Summary
The following table summarizes the yields and melting points for a selection of synthesized thiazolo[3,2-a]pyrimidine derivatives.
| Compound ID | Ar-Substituent | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | 82 | 210-212 |
| 4b | 4-Chlorophenyl | 85 | 225-227 |
| 4c | 4-Methoxyphenyl | 78 | 198-200 |
| 4d | 4-Nitrophenyl | 88 | 240-242 |
| 4i | 3,4,5-Trimethoxyphenyl | 75 | 215-217 |
Biological Evaluation: Anticancer Activity
Several of the synthesized thiazolo[3,2-a]pyrimidine derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
Antiproliferative Activity Data
The antiproliferative activity of the compounds was determined using the MTT assay, and the IC50 values (the concentration required to inhibit 50% of cell growth) were calculated.
| Compound ID | Cell Line: MGC-803 (Gastric Cancer) IC50 (µM) | Cell Line: HGC-27 (Gastric Cancer) IC50 (µM) | Cell Line: MCF-7 (Breast Cancer) IC50 (µM) | Cell Line: HeLa (Cervical Cancer) IC50 (µM) | Cell Line: HepG2 (Liver Cancer) IC50 (µM) |
| 4a | 8.21 | 9.54 | 12.3 | - | - |
| 4b | 6.53 | 7.89 | 9.8 | - | - |
| 4i | 4.64[1] | 5.07[1] | 0.33[11] | 0.52[11] | 3.09[11] |
Data presented as mean ± SD from three independent experiments.
Proposed Mechanism of Anticancer Activity
Further studies on the most potent compounds suggest a mechanism of action involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[11] Molecular docking studies have also suggested that some thiazolopyrimidine derivatives can bind to the minor groove of DNA, potentially interfering with DNA replication and transcription.[10]
Diagram of the Proposed Apoptotic Pathway
Caption: Proposed apoptotic pathway induced by thiazolo[3,2-a]pyrimidine derivatives.
Conclusion
The synthetic protocols provided herein offer a reliable and efficient route to novel thiazolo[3,2-a]pyrimidine derivatives starting from ethyl 2-amino-4-methylthiazole-5-carboxylate. The biological evaluation of these compounds has identified promising candidates with potent anticancer activity. The proposed mechanism of action, involving the induction of apoptosis via ROS generation, provides a basis for further investigation and optimization of this chemical scaffold for the development of new anticancer therapeutics. These findings underscore the importance of thiazole-based heterocycles as a valuable source of new drug leads.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl 2-amino-4-methylthiazole-5-carboxylate | Elex Biotech LLC [elexbiotech.com]
- 9. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ethyl 4-Methylthiazole-5-carboxylate in the Synthesis of Cefditoren Pivoxil Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of ethyl 4-methylthiazole-5-carboxylate in the synthesis of key intermediates for Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic. This document details the synthetic pathways, experimental protocols, and quantitative data to support research and development in cephalosporin chemistry.
Introduction
Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases to its active form, cefditoren. A critical structural feature of Cefditoren is the (Z)-2-(4-methylthiazol-5-yl)vinyl side chain at the C-3 position of the cephem nucleus. The synthesis of this side chain relies on the key intermediate, 4-methyl-5-formylthiazole. Ethyl 4-methylthiazole-5-carboxylate serves as a readily available and versatile precursor for the synthesis of this crucial aldehyde, thus playing a fundamental role in the overall synthesis of Cefditoren pivoxil.
This document outlines the primary synthetic transformations of ethyl 4-methylthiazole-5-carboxylate into the key intermediates required for the synthesis of Cefditoren pivoxil.
Synthetic Pathways
The primary role of ethyl 4-methylthiazole-5-carboxylate is to serve as a stable and accessible starting material for the synthesis of 4-methyl-5-formylthiazole. This transformation is typically achieved through a two-step reduction-oxidation sequence. The resulting aldehyde is then coupled with the cephalosporin core via a Wittig reaction to furnish the vinylthiazole side chain.
Figure 1: Overall synthetic workflow from Ethyl 4-methylthiazole-5-carboxylate to the key Cefditoren intermediate 7-ATCA.
Synthesis of 4-Methyl-5-formylthiazole
The conversion of ethyl 4-methylthiazole-5-carboxylate to 4-methyl-5-formylthiazole is a critical step. The most common and industrially viable method involves a two-step process:
-
Step 1: Reduction of the Ester: The ethyl ester is reduced to the corresponding primary alcohol, (4-methylthiazol-5-yl)methanol.
-
Step 2: Oxidation of the Alcohol: The resulting alcohol is then oxidized to the desired aldehyde, 4-methyl-5-formylthiazole.
Figure 2: Key reactions in the synthesis of 4-Methyl-5-formylthiazole.
Synthesis of 7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA)
4-Methyl-5-formylthiazole is then utilized in a Wittig reaction to introduce the vinylthiazole side chain onto the cephalosporin core. This reaction is crucial for creating the C-3 side chain of Cefditoren.
The process generally involves:
-
Formation of the Phosphonium Ylide: A protected 7-aminocephalosporanic acid derivative, such as 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE), is reacted with triphenylphosphine to form a phosphonium salt, which is then treated with a base to generate the corresponding ylide.
-
Wittig Reaction: The phosphonium ylide reacts with 4-methyl-5-formylthiazole to yield the protected Cefditoren core structure with the desired (Z)-vinylthiazole side chain.
-
Deprotection: Subsequent deprotection steps at the C-7 amino group and the C-4 carboxylic acid yield the final intermediate, 7-ATCA.
Quantitative Data
The following table summarizes representative yields for the key synthetic steps.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1. Reduction | Ethyl 4-methylthiazole-5-carboxylate | (4-Methylthiazol-5-yl)methanol | NaBH₄, AlCl₃ in glyme | ~85-95 | [1] |
| 2. Oxidation | (4-Methylthiazol-5-yl)methanol | 4-Methyl-5-formylthiazole | Pyridinium chlorochromate (PCC) | ~80-90 | [1] |
| 3. Wittig Reaction & Deprotection | GCLE and 4-Methyl-5-formylthiazole | 7-ATCA | 1. PPh₃, NaI 2. Base 3. Deprotection | ~60-70 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (4-Methylthiazol-5-yl)methanol
-
Reaction Setup: To a stirred solution of ethyl 4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous diglyme under a nitrogen atmosphere at 0°C, add aluminum trichloride (1.2 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Methyl-5-formylthiazole
-
Reaction Setup: To a stirred solution of (4-methylthiazol-5-yl)methanol (1 equivalent) in dichloromethane at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-methyl-5-formylthiazole as a solid.
Protocol 3: Synthesis of 7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA) from GCLE
-
Phosphonium Salt Formation: A mixture of 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE) (1 equivalent), triphenylphosphine (1.1 equivalents), and sodium iodide (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or acetone) is stirred at room temperature for 2-4 hours.
-
Ylide Generation: The reaction mixture is cooled to 0°C, and a base (e.g., a solution of sodium hydroxide or potassium carbonate) is added dropwise to generate the phosphonium ylide.
-
Wittig Reaction: 4-Methyl-5-formylthiazole (1.2 equivalents) is added to the ylide solution at low temperature (-20°C to 0°C), and the reaction is stirred for several hours.
-
Work-up and Deprotection: The reaction is quenched, and the protected intermediate is extracted. Subsequent deprotection of the p-methoxybenzyl ester and the phenylacetyl group (e.g., using enzymatic hydrolysis for the amide) yields 7-ATCA. The product is typically isolated by precipitation at its isoelectric point.
Ethyl 4-methylthiazole-5-carboxylate is a crucial and versatile starting material in the synthesis of Cefditoren pivoxil. Its efficient conversion to 4-methyl-5-formylthiazole enables the introduction of the characteristic vinylthiazole side chain, which is essential for the biological activity of the antibiotic. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of cephalosporin antibiotics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Methylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 5-methylthiazole-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is a variation of the Hantzsch thiazole synthesis.[1][2][3][4] This typically involves the reaction of an α-haloketone with a thioamide. For this compound, a common route is the reaction of ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate with a thioamide.[5] A highly efficient, one-pot synthesis has been developed starting from ethyl acetoacetate, which is first halogenated in situ with an agent like N-bromosuccinimide (NBS), and then reacted with thiourea.[1][6] This one-pot method has been shown to significantly increase yields from as low as 11% to over 72%.[1][6]
Q2: What are the key starting materials for the one-pot synthesis?
The key starting materials for the efficient one-pot synthesis are:
-
Ethyl acetoacetate
-
A halogenating agent, most commonly N-bromosuccinimide (NBS)
Q3: What are the main advantages of the one-pot synthesis method?
The primary advantages of the one-pot synthesis method include:
-
Higher Yields: Significantly improves the overall yield compared to traditional two-step methods.[1][6]
-
Simplified Procedure: Reduces the number of steps, tedious work-ups, and purification of intermediates.[1][6]
-
Greener Chemistry: Often utilizes less toxic reagents and solvent systems, such as water and THF, making the process more environmentally friendly.[1][6]
-
Time and Cost-Effective: Shorter reaction times and fewer reagents contribute to a more economical process.[7]
Troubleshooting Guide
Issue 1: Low Yield
Q: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?
A: Low yields in the Hantzsch synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Reactants and Solvents: Impurities in the starting materials, particularly the ethyl acetoacetate and thioamide, can lead to side reactions that consume the reactants and complicate purification. The presence of water can also be detrimental in some cases.
-
Inefficient Bromination: In the one-pot synthesis, the initial bromination of ethyl acetoacetate is a critical step. Incomplete bromination will result in unreacted starting material and lower the overall yield.
-
Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are crucial for maximizing the yield.
-
Solution: A mixture of ethanol and water (50/50 v/v) at reflux has been shown to be effective.[7] For the one-pot synthesis using NBS, a water/THF mixture is recommended.[1] The reaction temperature for the cyclization step is typically around 80°C for 2 hours.[1] It is advisable to perform small-scale experiments to optimize these conditions for your specific setup.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. Over-bromination of ethyl acetoacetate can occur, leading to the formation of dibrominated species which will not lead to the desired product.[9]
-
Improper Work-up and Purification: Product loss can occur during the work-up and purification steps.
-
Solution: After the reaction, the mixture is typically cooled, and insoluble substances are filtered off. The product is then precipitated by adding a base like ammonia.[1] Thorough washing of the crude product is necessary to remove impurities. For purification, recrystallization from a suitable solvent like ethyl acetate is often employed.[1]
-
Troubleshooting Workflow for Low Yield
Issue 2: Reaction Stalls or is Incomplete
Q: My reaction does not seem to go to completion, even after extended reaction times. What could be the issue?
A: A stalled or incomplete reaction can often be traced back to issues with the reagents, temperature, or mixing.
Potential Causes and Solutions:
-
Inactive Reagents: As mentioned, NBS can degrade over time. Old or impure thiourea can also affect the reaction rate.
-
Solution: Use freshly opened or purified reagents.
-
-
Insufficient Temperature: The cyclization step requires a certain activation energy. If the temperature is too low, the reaction will be sluggish or may not proceed at all.
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Solution: Ensure the reaction mixture reaches and is maintained at the optimal temperature (around 80°C for the one-pot synthesis).[1] Use a reliable heating mantle and thermometer.
-
-
Poor Mixing: In a heterogeneous mixture, inefficient stirring can lead to localized concentrations of reactants and prevent the reaction from proceeding uniformly.
-
Solution: Use a magnetic stirrer and a stir bar of appropriate size to ensure vigorous and uniform mixing of the reaction mixture.
-
Issue 3: Difficulty in Product Purification
Q: I have obtained a crude product, but I am struggling to purify it. What are some common purification challenges and solutions?
A: Purification of this compound can be challenging due to the presence of unreacted starting materials or side products.
Potential Causes and Solutions:
-
Presence of Unreacted Starting Materials: If the reaction did not go to completion, unreacted ethyl acetoacetate, its bromo-derivative, and thiourea can contaminate the crude product.
-
Solution: Monitor the reaction by TLC to ensure completion. During work-up, washing the crude product thoroughly with water can help remove water-soluble impurities like thiourea.[1]
-
-
Formation of Side Products: As discussed, side products from over-bromination or other side reactions can co-precipitate with the desired product.
-
Solution: Recrystallization is a powerful technique for purification. Ethyl acetate is a commonly used and effective solvent for recrystallizing ethyl 2-amino-4-methylthiazole-5-carboxylate.[1] Other common recrystallization solvent mixtures to consider for organic compounds include heptanes/ethyl acetate and methanol/water.
-
-
Oiling Out During Recrystallization: The product may separate as an oil instead of crystals during recrystallization, which can make purification difficult.
-
Solution: This often happens when the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly. If oiling out persists, try a different recrystallization solvent or a solvent mixture.
-
Purification Workflow
Data Presentation
Table 1: Comparison of Synthesis Methods for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Method | Starting Materials | Solvents | Key Conditions | Yield (%) | Reference |
| Traditional Two-Step | Ethyl acetoacetate, NBS, Thiourea | Dichloromethane, Ethanol | Stepwise reaction with isolation of intermediate | < 11 | [1][6] |
| Improved One-Pot | Ethyl acetoacetate, NBS, Thiourea | Water, THF | 0°C to 80°C, 4 hours total | 72 | [1][6] |
| One-Pot with 2-chloroacetoacetate | Ethyl 2-chloroacetoacetate, Thiourea, Sodium Carbonate | Ethanol, Ethyl Acetate | 45°C to 70°C, 5.5 hours | 98.39 | [10] |
Experimental Protocols
Detailed Methodology for the Improved One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]
Materials:
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Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ammonia solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1 equivalent).
-
Add deionized water and THF to the flask.
-
Cool the mixture to below 0°C using an ice-salt bath.
-
Slowly add N-bromosuccinimide (1.2 equivalents) to the cooled mixture while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC (petroleum ether:ethyl acetate 2:1) to confirm the disappearance of the ethyl acetoacetate spot.
-
Once the bromination is complete, add thiourea (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble substances.
-
To the filtrate, add ammonia solution to precipitate the product.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with water.
-
Recrystallize the crude product from ethyl acetate.
-
Dry the purified product under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Ethyl 5-Methylthiazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of ethyl 5-methylthiazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound and its isomers are recrystallization and column chromatography. Distillation under reduced pressure can also be employed if the compound is a liquid at room temperature and thermally stable.
Q2: My purified this compound has a persistent yellow color. What could be the cause?
A2: A yellow tint in the final product often indicates the presence of residual starting materials or byproducts from the synthesis. Common culprits include unreacted α-haloketone or thioamide precursors, as well as colored impurities formed during the reaction, especially if heated for extended periods. Further purification by column chromatography or treatment with activated carbon during recrystallization may be necessary.
Q3: After purification, my product shows a low melting point and a broad melting range. What does this suggest?
A3: A low and broad melting point is a strong indicator of impurities. The presence of residual solvents or unreacted starting materials can depress the melting point. It is recommended to re-purify the compound, ensuring it is thoroughly dried under vacuum to remove any trapped solvent.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Based on the common Hantzsch thiazole synthesis route for related isomers, potential impurities may include:
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Unreacted starting materials (e.g., ethyl 2-chloroacetoacetate and thioacetamide).
-
Side-products from the cyclization reaction.
-
Regioisomers, if the starting materials allow for different cyclization pathways.
-
Hydrolyzed product (5-methylthiazole-4-carboxylic acid) if exposed to acidic or basic conditions for extended periods.
Q5: Can I use distillation for purification?
A5: While some sources indicate a boiling point for the isomeric ethyl 4-methylthiazole-5-carboxylate, distillation of this compound should be approached with caution. Thiazole rings can be sensitive to high temperatures. If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize thermal decomposition. A small-scale test is advisable to check for thermal stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Product Fails to Crystallize | The compound may be too soluble in the chosen solvent, or impurities are inhibiting crystallization. | Try a different solvent or a solvent mixture. Adding a non-polar solvent (like hexanes) to a more polar solution of your compound can induce precipitation. Seeding with a pure crystal, if available, can also initiate crystallization. |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, ensure the compound is fully dissolved at a temperature below its melting point and then allow it to cool slowly. |
| Poor Separation in Column Chromatography | The chosen mobile phase may not be optimal for separating the target compound from impurities. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the best mobile phase for separation. A gradient elution (gradually increasing the polarity of the mobile phase) might be necessary for complex mixtures. |
| Low Yield After Purification | This could be due to multiple factors, including incomplete reaction, losses during transfers, or using a recrystallization solvent in which the product is too soluble. | Optimize the reaction conditions to maximize the yield of the crude product. For recrystallization, ensure the chosen solvent has a steep solubility curve (low solubility at low temperature and high solubility at high temperature). Minimize the number of transfer steps. |
| Product Decomposes During Purification | The compound may be sensitive to heat, acid, or base. | Avoid high temperatures during purification. If using column chromatography, ensure the silica gel is neutral. If performing an aqueous work-up, avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
The following are generalized protocols for the purification of thiazole derivatives, which can be adapted for this compound. Optimization may be required.
Protocol 1: Recrystallization
This protocol is based on methods used for the closely related isomer, ethyl 4-methylthiazole-5-carboxylate.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, n-butanol, ethanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data for Recrystallization of a Related Isomer (Ethyl 4-methyl-2-substituted-thiazole-5-carboxylate): [1]
| Recrystallization Solvent | Observed Purity Improvement |
| Ethyl Acetate | Effective for removing non-polar impurities. |
| n-Butanol | Used for recrystallization to achieve high purity (e.g., 98.5% by HPLC). |
Protocol 2: Column Chromatography
Objective: To purify this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Recommended Starting Conditions for a Related Isomer (Ethyl 2-amino-4-methylthiazole-5-carboxylate): [2]
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum ether:Ethyl acetate (2:1) |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
Common byproducts in ethyl 5-methylthiazole-4-carboxylate synthesis and their removal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-methylthiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone or its equivalent with a thioamide. For this compound, this typically involves the reaction of ethyl 2-chloroacetoacetate with thioformamide.
Q2: What are the primary starting materials for the Hantzsch synthesis of this compound?
A2: The key precursors are typically ethyl 2-chloroacetoacetate (an α-halo-β-ketoester) and thioformamide. Variations of the synthesis may use other thioamides or generate the α-haloketone in situ.
Q3: Why is temperature control important during the synthesis?
A3: Temperature control is crucial as it can influence the reaction rate and the formation of byproducts. Exothermic reactions can lead to uncontrolled side reactions, reducing the yield and purity of the desired product. The optimal temperature range can vary depending on the specific protocol, with some methods employing reflux conditions while others are performed at room temperature or slightly elevated temperatures.[4][5]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can be attributed to several factors, including impure reactants, suboptimal reaction conditions (temperature, solvent), or the presence of moisture. The stability of the thioamide can also be a limiting factor, particularly in acidic conditions. It is advisable to use anhydrous solvents and ensure the purity of the starting materials.
Q5: Is it possible to form an isomeric byproduct?
A5: Yes, the formation of a regioisomer, ethyl 4-methylthiazole-5-carboxylate, is a potential outcome. This occurs due to the two electrophilic carbonyl carbons in the ethyl 2-chloroacetoacetate. The regioselectivity of the reaction can be influenced by the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive or impure starting materials. | Verify the purity of ethyl 2-chloroacetoacetate and thioformamide using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some protocols require heating/reflux, while others proceed at room temperature.[4][5] | |
| Presence of excess water. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Formation of a Major Impurity with a Similar Mass | Formation of the regioisomer (ethyl 4-methylthiazole-5-carboxylate). | Modify reaction conditions to favor the desired isomer. Purification via column chromatography may be necessary. |
| Dimerization or polymerization of starting materials. | Ensure controlled addition of reagents and maintain optimal reaction temperature. | |
| Product is an Oil or Fails to Crystallize | Presence of unreacted starting materials or solvent residues. | Ensure complete removal of solvent under reduced pressure. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. |
| Presence of hydrolyzed product (5-methylthiazole-4-carboxylic acid). | During workup, perform an extraction with a dilute base (e.g., sodium bicarbonate solution) to remove the acidic impurity. | |
| Discolored Product (Yellow to Brown) | Decomposition of starting materials or product. | Avoid excessive heating during the reaction and purification steps. Purification by recrystallization or column chromatography can remove colored impurities. |
Common Byproducts and Their Removal
| Byproduct/Impurity | Structure | Reason for Formation | Removal Method |
| Unreacted Thioformamide | HCSNH₂ | Incomplete reaction. | Filtration if insoluble; extraction with dilute acid during workup. |
| Unreacted Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | Incomplete reaction. | Extraction with water or dilute base during workup. |
| Ethyl 4-methylthiazole-5-carboxylate (Regioisomer) | C₇H₉NO₂S | Non-regioselective cyclization. | Careful column chromatography on silica gel. |
| 5-Methylthiazole-4-carboxylic acid | C₅H₅NO₂S | Hydrolysis of the ester group. | Extraction with a weak base (e.g., aqueous NaHCO₃). |
| Ethyl 2,2-dichloroacetoacetate Byproducts | - | Impurity in the starting ethyl 2-chloroacetoacetate. | Purification of the starting material before use; removal of byproducts by column chromatography. |
Experimental Protocols
Synthesis of this compound via Hantzsch Synthesis
This protocol is a representative example. Researchers should consult the primary literature for specific variations and safety precautions.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioformamide
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Caption: Hantzsch synthesis workflow for this compound.
Caption: Potential for regioisomeric byproduct formation.
Caption: General purification workflow for this compound.
References
Optimizing reaction conditions for the synthesis of ethyl 5-methylthiazole-4-carboxylate
Technical Support Center: Synthesis of Ethyl 5-Methylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield in my synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate using a traditional two-step Hantzsch synthesis. What are the common causes and how can I improve it?
A1: Low yields in the traditional two-step Hantzsch synthesis are a common issue, with reported overall yields sometimes below 11%.[1] Several factors can contribute to this:
-
Purity of Reactants: The purity of your starting materials, particularly the α-haloketone (e.g., ethyl 2-chloroacetoacetate or ethyl 2-bromo-3-oxobutanoate) and thiourea, is critical. Impurities can lead to undesirable side reactions, consuming your reactants and complicating purification.[2]
-
Stability of Intermediates: The α-haloketone intermediate can be unstable. It is often recommended to use it immediately after preparation.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or solvent, can significantly impact the yield.
-
Work-up Procedure: Tedious work-up procedures in the two-step synthesis can lead to product loss.[1]
Troubleshooting Steps:
-
Ensure Reactant Purity: Use freshly purified reactants. The presence of water can be detrimental, so using anhydrous solvents is often recommended.[2]
-
Optimize Reaction Temperature: The reaction temperature can vary. While some conventional methods require refluxing for several hours, microwave-assisted synthesis can be performed at around 90-130°C for shorter durations.[2]
-
Consider a One-Pot Procedure: A one-pot synthesis from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea has been shown to significantly improve yields to as high as 72%.[1] This method avoids the isolation of the unstable bromo intermediate.
-
Solvent Selection: The choice of solvent is crucial. While various solvents can be used, a mixture of ethanol and water (1:1 v/v) at reflux has been shown to provide higher yields compared to using either solvent alone.[3] Small-scale solvent screening is advisable to find the optimal conditions for your specific setup.[2]
Q2: What are the common impurities I might encounter, and how can I purify my final product, this compound?
A2: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. In syntheses of related compounds like febuxostat, amide and ester impurities have been noted.
Purification Methods:
-
Recrystallization: This is the most common method for purifying the solid product. Effective solvents for recrystallization include:
-
Filtration and Washing: After the reaction, the crude product can often be isolated by filtration. Washing the filter cake thoroughly with water can help remove water-soluble impurities.[1][5]
-
pH Adjustment: In some procedures, adjusting the pH of the reaction mixture with a base like sodium carbonate or sodium hydroxide can facilitate the precipitation of the product and help remove acidic impurities.[5][6]
Q3: Can the reaction conditions influence the regioselectivity of the Hantzsch thiazole synthesis?
A3: Yes, the reaction conditions, particularly the pH, can influence the regioselectivity when using N-monosubstituted thioureas. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions (e.g., in 10M-HCl-EtOH), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[7][8]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of thiazole derivatives based on the Hantzsch synthesis.
| Entry | Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield (%) | Reference |
| 1 | Ethyl acetoacetate, NBS, Thiourea | Water/THF | - | 80°C | 2 h | 72 | [1] |
| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Ethanol/Water (1:1) | Silica supported tungstosilicic acid | Reflux | - | 87 | [3] |
| 3 | 2-bromoacetophenone, thiourea | Methanol | - | 100°C | 30 min | High | [5] |
| 4 | Ethyl 2-chloroacetoacetate, thiourea | Ethanol | Sodium carbonate | 60-70°C | 5-5.5 h | >98 | [6] |
Experimental Protocols
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
This protocol describes an efficient one-pot synthesis that offers a significant yield improvement over traditional two-step methods.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel, prepare a mixture of ethyl acetoacetate (1 equivalent) in water and THF.
-
Cool the mixture to below 0°C.
-
Slowly add NBS (1.2 equivalents) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Once the ethyl acetoacetate is consumed, add thiourea (1 equivalent).
-
Heat the reaction mixture to 80°C for 2 hours.
-
Upon completion, yellow floccules will form. Stir at room temperature for 10 minutes and then filter.
-
Wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Visualizations
Experimental Workflow for the One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yield in the synthesis of substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of substituted thiazoles, particularly focusing on improving reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted thiazoles, offering potential causes and solutions in a question-and-answer format.
Hantzsch Thiazole Synthesis
Question 1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis, a versatile method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions.
Potential Causes and Solutions:
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Impure Reactants: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.
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Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. The stability of the thioamide can also be a limiting factor, particularly in acidic conditions.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the success of the synthesis.
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Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents (e.g., ethanol, methanol, DMF), adjusting the temperature, and monitoring the reaction progress by TLC to determine the optimal reaction time. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[2]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired thiazole.
-
Solution: Adjusting the reaction pH can sometimes minimize side reactions. For instance, running the reaction under neutral conditions is common, but in some cases, acidic conditions can alter the regioselectivity of the product.[3] Using a slight excess of the thioamide can also help to drive the reaction to completion.[4]
-
-
Difficult Product Isolation: The desired product may be highly soluble in the reaction solvent, leading to losses during workup.
-
Solution: After the reaction is complete, cooling the reaction mixture on an ice bath can help precipitate the product. If the product is still soluble, careful removal of the solvent under reduced pressure followed by purification is necessary. The thiazole product is often poorly soluble in water and can be readily precipitated from the reaction mixture upon neutralization.[4]
-
Question 2: My Hantzsch reaction mixture is turning dark or forming a tar-like substance. What is happening and what can I do?
Answer:
The formation of dark colors or tar in a Hantzsch synthesis is a common issue, often indicating decomposition of starting materials or products, or the formation of polymeric side products.
Potential Causes and Solutions:
-
Decomposition of Thioamide: Thioamides can be unstable, especially at elevated temperatures or in the presence of acid or base, leading to the formation of colored impurities.
-
Solution: Use freshly prepared or purified thioamide. Avoid unnecessarily high reaction temperatures and prolonged reaction times.
-
-
Instability of the α-Haloketone: Some α-haloketones are sensitive to light and heat.
-
Solution: Use the α-haloketone immediately after purification or purchase. Store it in a cool, dark place.
-
-
Side Reactions at High Temperatures: Forcing the reaction with excessive heat can promote polymerization and decomposition pathways.
-
Solution: Optimize the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave synthesis can be advantageous here as it allows for rapid and uniform heating to a precise temperature.
-
-
Incorrect Stoichiometry: A significant excess of one reactant, particularly the α-haloketone, can lead to side reactions.
-
Solution: Use a stoichiometry of close to 1:1 or a slight excess of the thioamide.
-
Question 3: I am observing the formation of an unexpected regioisomer in my Hantzsch synthesis. How can I control the regioselectivity?
Answer:
The Hantzsch synthesis can sometimes yield a mixture of regioisomers, especially when using unsymmetrical α-haloketones and N-substituted thioamides. The regioselectivity is influenced by the reaction conditions.
Controlling Regioselectivity:
-
Reaction pH: The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically leads exclusively to 2-(N-substituted amino)thiazoles. However, under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[3]
-
Solution: To favor the formation of the 2-aminothiazole derivative, maintain neutral reaction conditions. If the imino-dihydrothiazole is the desired product, conducting the reaction in an acidic medium (e.g., 10M HCl in ethanol) can be effective.[3]
-
Cook-Heilbron Thiazole Synthesis
Question 4: I am struggling with low yields in my Cook-Heilbron synthesis of a 5-aminothiazole. What factors should I investigate?
Answer:
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[5][6] While it often proceeds under mild conditions, several factors can impact the yield.
Potential Causes and Solutions:
-
Purity of α-Aminonitrile: The stability and purity of the α-aminonitrile are critical. These compounds can be prone to decomposition.
-
Solution: Use freshly prepared or purified α-aminonitrile. Ensure it is free from impurities that could interfere with the reaction.
-
-
Reaction Conditions: While the reaction is typically mild, temperature and solvent can still influence the outcome.
-
Solution: The reaction is often carried out at room temperature.[5] If the reaction is sluggish, gentle warming may be beneficial, but this should be monitored carefully to avoid decomposition. The choice of solvent can also be important; polar solvents are generally used.
-
-
Choice of Thioacylating Agent: The reactivity of the carbon disulfide or other dithioacid derivatives can affect the reaction rate and yield.
-
Solution: Ensure the quality of the thioacylating agent. In some cases, using a more reactive derivative might improve the yield, but this could also lead to more side products.
-
-
Work-up Procedure: The 5-aminothiazole products can have varying solubilities, and improper work-up can lead to product loss.
-
Solution: Carefully consider the solubility of your target molecule when designing the work-up procedure. Extraction with an appropriate organic solvent is common.
-
Purification of Substituted Thiazoles
Question 5: What are the best methods for purifying my substituted thiazole product?
Answer:
The purification of substituted thiazoles depends on the physical properties of the compound (solid or liquid) and the nature of the impurities.
Common Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying solid thiazole derivatives.
-
Solvent Choice: The choice of solvent is crucial. Ethanol and methanol are often good starting points for recrystallization of many thiazole-containing compounds.[7] A good recrystallization solvent should dissolve the compound when hot but not when cold. For some thiazoles, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be necessary.[8]
-
-
Column Chromatography: This technique is used for purifying both solid and liquid thiazoles, especially when impurities have similar polarities to the product.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system needs to be determined by thin-layer chromatography (TLC).
-
-
Precipitation: As mentioned earlier, many thiazole products can be precipitated from the reaction mixture by cooling or by adding a non-solvent. Often, neutralization of the reaction mixture (if it's acidic) with a base like sodium carbonate can induce precipitation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of microwave-assisted Hantzsch thiazole synthesis over conventional heating?
A1: Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times (minutes versus hours), often higher product yields, and cleaner reactions with fewer side products.[2]
Q2: Can I use other α-halo carbonyl compounds besides α-bromoketones in the Hantzsch synthesis?
A2: Yes, α-chloroketones and α-iodoketones can also be used. The reactivity generally follows the order I > Br > Cl. α-Bromoketones are a common choice due to their good balance of reactivity and stability.
Q3: What are some common side products in the Hantzsch synthesis?
A3: Besides regioisomers, side products can arise from the self-condensation of the α-haloketone or the decomposition of the thioamide. Over-alkylation of the product can also occur if the reaction conditions are too harsh.
Q4: Are there alternative methods to the Hantzsch and Cook-Heilbron syntheses for preparing substituted thiazoles?
A4: Yes, other methods include the Gabriel synthesis, which involves the reaction of acylamino ketones with phosphorus pentasulfide, and various modern methods that utilize different catalysts and starting materials to achieve higher efficiency and broader substrate scope.[1]
Q5: How can I confirm the structure of my synthesized thiazole?
A5: The structure of the synthesized thiazole can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For crystalline compounds, X-ray crystallography provides definitive structural proof.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Thiazole Synthesis
| Entry | α-Haloketone | Thioamide | Method | Time | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Conventional | 12-14 h | 58 | [9] |
| 2 | 2-Bromoacetophenone | Thiourea | Microwave | 6-8 min | 90 | [9] |
| 3 | Substituted phenacyl bromide | Thiosemicarbazide | Conventional | 1.5-2 h | 65 | [10] |
| 4 | Substituted phenacyl bromide | Thiosemicarbazide | Microwave | 10 min | 89 | [10] |
Table 2: Optimization of Reaction Conditions for a One-Pot Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 5 | 80 |
| 2 | Ethanol | Reflux | 3.5 | 88 |
| 3 | Methanol | Reflux | 4 | 82 |
| 4 | 1-Butanol | Reflux | 3 | 90 |
| 5 | 2-Propanol | Reflux | 3.5 | 85 |
Data adapted from a study on the synthesis of Hantzsch thiazole derivatives.
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add methanol as the solvent.
-
Heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole
Materials:
-
α-Aminoacetonitrile hydrochloride
-
Carbon disulfide (CS₂)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve α-aminoacetonitrile hydrochloride (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add a solution of sodium ethoxide in ethanol (1.0 eq) dropwise.
-
To the resulting mixture, add carbon disulfide (1.1 eq) dropwise while maintaining the low temperature.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting decision tree for low yield in thiazole synthesis.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Catalyst selection for improving the efficiency of thiazole synthesis
Technical Support Center: Catalyst Selection for Thiazole Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of thiazole synthesis through optimal catalyst selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Hantzsch thiazole synthesis is resulting in low yields. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide, can stem from several factors.[1][2] Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the high purity of your α-haloketone and thioamide. Impurities can lead to undesirable side reactions, such as the formation of oxazoles if the thioamide is contaminated with its corresponding amide.[2]
-
Reaction Conditions: While the Hantzsch synthesis can often be performed without a catalyst, the reaction conditions are critical.[1] Optimize the temperature, reaction time, and solvent choice. Suboptimal conditions can lead to incomplete reactions or the formation of byproducts.[2]
-
Catalyst Introduction: For sluggish reactions, consider introducing a catalyst. Acid catalysts like p-Toluenesulfonic acid (PTSA) can improve both the reaction rate and yield.[2] For certain variations, using PEG-400 as a solvent at 100°C has been shown to produce good to excellent yields (87-96%).[3]
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[1][2]
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity in my thiazole synthesis?
A2: Controlling regioselectivity is crucial for obtaining the desired product, especially when using N-substituted thioureas in the Hantzsch synthesis. The reaction medium is a key factor in determining the isomeric outcome.[1]
-
Neutral Solvents: Using a neutral solvent system typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[1]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1] The ratio of these isomers is influenced by the specific acid used, temperature, and the structure of the substrates.[1] To favor a single isomer, precise control over the pH of the reaction medium is essential.
Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish or failing. What could be the issue?
A3: Palladium catalysts are highly effective for C-H functionalization, but their activity can be hindered by the thiazole ring itself. The sulfur atom in the thiazole can act as a poison for the palladium catalyst by coordinating to the metal center, which blocks its catalytic activity.[1] This often requires the use of a higher catalyst loading to achieve a reasonable reaction rate.[1] If you encounter this issue, consider increasing the amount of your palladium catalyst or exploring alternative catalyst systems known to be more resistant to sulfur poisoning. Ligand-free Pd(OAc)₂ has been shown to be very efficient for the direct arylation of thiazole derivatives, even at very low catalyst concentrations (0.001-0.1 mol %) for activated aryl bromides.[4]
Q4: When should I choose a metal catalyst (like copper or palladium) over a simpler acid/base catalyst or a catalyst-free method?
A4: The choice of catalyst depends on the specific chemical transformation you aim to achieve.
-
Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are best suited for the fundamental construction of the thiazole ring from acyclic precursors like α-haloketones and thioamides.[1] They are robust, well-established, and often sufficient for building the core heterocycle.[1]
-
Copper Catalysts (e.g., Copper Iodide): Copper catalysts are particularly useful for direct arylation of heterocycle C-H bonds with aryl iodides and for multi-component reactions.[4] For example, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles in very good yields.[4][5]
-
Palladium Catalysts (e.g., Pd(OAc)₂): Palladium catalysts are the preferred choice for C-H activation and cross-coupling reactions, such as the direct arylation of the thiazole ring.[1][4] They are highly efficient but can be susceptible to poisoning by the thiazole's sulfur atom.[1]
-
Reusable Nanoparticle Catalysts (e.g., NiFe₂O₄): For green and sustainable synthesis, reusable catalysts like NiFe₂O₄ nanoparticles are an excellent option. They can be used in one-pot, multi-component reactions and are easily recoverable for subsequent use, often providing high yields in environmentally benign solvents.[6][7]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems in thiazole synthesis, providing a comparative overview of their efficiency.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Catalyst-Free) | α-haloketones, Thioamides | Ethanol/Water | Reflux | 1-2 h | Varies | [1] |
| p-Toluenesulfonic acid (PTSA) | Propargylamines, Isothiocyanates | 1,2-dichloroethane | 130 (MW) | 10 min | 47-78 | [3] |
| PEG-400 (as solvent) | α-diazoketones, Thiourea | PEG-400 | 100 | 2-3.5 h | 87-96 | [3] |
| Pd(OAc)₂ (ligand-free) | Thiazole derivatives, Aryl bromides | N/A | N/A | N/A | High | [4] |
| Copper(I) Iodide (CuI) | Oximes, Anhydrides, KSCN | Toluene | 120 | 24 h | up to 85 | [5] |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | N/A | N/A | N/A | 79-90 | [8] |
| NiFe₂O₄ Nanoparticles | α-halo carbonyl compound, Thiosemicarbazide, Anhydrides | Ethanol:Water (1:1) | 75 | 60 min | up to 90 | [6] |
Experimental Protocols
1. General Protocol for Hantzsch Thiazole Synthesis (Catalyst-Free)
This protocol is a standard method for synthesizing the thiazole core.[1][2]
-
Materials:
-
α-Bromo ketone (e.g., 2-bromoacetophenone)
-
Thiourea or a suitable thioamide
-
Ethanol
-
Water
-
Ammonium hydroxide or Sodium bicarbonate solution (5%)
-
-
Procedure:
-
Preparation: In a round-bottom flask, dissolve the thioamide (1-1.2 equivalents) in ethanol or water.[1][2] In a separate container, dissolve the α-bromo ketone (1 equivalent) in ethanol.[1]
-
Reaction: Add the α-bromo ketone solution to the thioamide solution. Equip the flask with a reflux condenser and heat the mixture to reflux.[1][2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).[1][2]
-
Work-up: Cool the reaction mixture to room temperature.[1]
-
Isolation:
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.[2]
-
If no precipitate forms, carefully add a base (e.g., ammonium hydroxide or 5% sodium bicarbonate) to the cooled solution to precipitate the product.[1][2] Alternatively, remove the solvent under reduced pressure. The resulting residue can be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous agent (e.g., Na₂SO₄).[2]
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
-
2. General Protocol for One-Pot Three-Component Synthesis of Thiazole Derivatives
This protocol is a generalized procedure for multi-component reactions, often employing a catalyst for improved efficiency.[6][9]
-
Materials:
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), thiourea/thiosemicarbazide (1 mmol), α-halo carbonyl compound (1 mmol), the chosen catalyst, and the solvent.[6][9]
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 75°C or reflux) and monitor the reaction progress using TLC.[6]
-
Work-up: After the completion of the reaction (as indicated by TLC), cool the mixture to room temperature.[9]
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.[9] Filter the solid, wash with water, and dry.
-
Catalyst Recovery: If a heterogeneous catalyst like NiFe₂O₄ nanoparticles is used, it can be recovered from the filtrate by magnetic separation or simple filtration, washed, dried, and reused.[6][8]
-
Visualizations
Caption: Experimental workflow for a catalyzed Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low yields in thiazole synthesis.
Caption: Decision-making workflow for selecting a catalyst in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bepls.com [bepls.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting guide for the one-pot synthesis of thiazole derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the one-pot synthesis of thiazole derivatives, a cornerstone reaction in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common one-pot methods for synthesizing thiazole derivatives?
The most widely employed method is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a haloketone with a thioamide. Variations of this method, utilizing different starting materials and catalysts under various conditions (e.g., microwave irradiation, ultrasound), are also common to improve yields and reaction times.
Q2: Why is my reaction yield consistently low?
Several factors can contribute to low yields in thiazole synthesis. These include:
-
Purity of Reagents: Impurities in the starting materials, particularly the α-haloketone and thioamide, can lead to side reactions.
-
Reaction Temperature: The reaction is often temperature-sensitive. Sub-optimal temperatures can slow down the reaction rate or lead to the decomposition of intermediates.
-
Solvent Choice: The polarity and boiling point of the solvent play a critical role. Ethanol is commonly used, but other solvents may be more suitable for specific substrates.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
Q3: What are the major side products I should be aware of?
Common side products can include unreacted starting materials, bis-thiazole formations, and products from self-condensation of the thioamide or haloketone. The formation of these byproducts is often influenced by the reaction conditions and the reactivity of the substrates.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents or incorrect reaction conditions. | Verify the purity of α-haloketones and thioamides. Optimize reaction temperature and time. Consider using a catalyst or switching to a different solvent system. |
| Formation of Multiple Products | Side reactions due to high temperature or incorrect stoichiometry. | Lower the reaction temperature. Carefully control the stoichiometry of the reactants. Use TLC to monitor the reaction and stop it once the main product is formed. |
| Difficulty in Product Isolation | Product may be too soluble in the reaction solvent or form an emulsion. | Try a different solvent for extraction. Use a brine wash to break up emulsions. Column chromatography is often necessary for purification. |
| Reaction Fails to Start | Poor quality of starting materials or insufficient activation energy. | Ensure the α-haloketone has not degraded. Consider a higher reaction temperature or the use of microwave irradiation to initiate the reaction. |
Experimental Protocol: Hantzsch Thiazole Synthesis (One-Pot)
This protocol provides a general procedure for the synthesis of 2,4-disubstituted thiazoles.
Materials:
-
α-haloketone (1.0 eq)
-
Thioamide (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the thioamide in ethanol in a round-bottom flask.
-
Add the α-haloketone to the solution.
-
Reflux the reaction mixture for 3-6 hours.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Processes
Below are diagrams illustrating the general workflow and reaction mechanism for the one-pot synthesis of thiazoles.
Caption: General workflow for the one-pot Hantzsch thiazole synthesis.
Caption: Simplified mechanism of Hantzsch thiazole formation.
Technical Support Center: Minimizing Impurity Formation in the Synthesis of Febuxostat Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Febuxostat intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities encountered during the synthesis of Febuxostat?
A1: During the synthesis of Febuxostat, several process-related impurities can form. The most frequently reported impurities include:
-
Febuxostat Amide Impurity (Impurity A): 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. This is a critical impurity formed by the hydrolysis of the nitrile group.[1]
-
Ester Impurities: These are typically residual amounts of the ester precursor, such as Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, or byproducts from trans-esterification if different alcohols are present.[2][3]
-
Isomeric Impurities: Impurities arising from isomers of the starting materials, such as those related to the isobutyl group.[3]
-
Diacid Impurity: 2-(3-carboxy-4-(2-methylpropoxy)phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, which can form under harsh hydrolytic conditions.[4][5]
-
Unreacted Intermediates: Carryover of starting materials or intermediates from previous synthetic steps.[6]
Q2: What is the primary pathway for the formation of the Febuxostat amide impurity?
A2: The primary route for the formation of the Febuxostat amide impurity is the hydrolysis of the nitrile functional group (-CN) to a carbamoyl group (-CONH2).[1] This typically occurs during the saponification step of the corresponding ester intermediate (e.g., ethyl ester) under alkaline conditions, which is intended to hydrolyze the ester to a carboxylic acid.[1][7]
Q3: Why is it critical to control impurity levels in Febuxostat synthesis?
A3: The presence of impurities in an active pharmaceutical ingredient (API) like Febuxostat can significantly impact the quality, safety, and efficacy of the final drug product.[2] Regulatory agencies such as the ICH have strict guidelines that necessitate the identification, characterization, and control of impurities above certain thresholds (typically ≥0.10%).[2] Controlling impurities ensures patient safety and is a critical aspect of Good Manufacturing Practices (GMP).
Q4: What are the key process parameters that influence the formation of the amide impurity?
A4: The formation of the amide impurity is significantly influenced by the conditions of the saponification (hydrolysis) step.[1] Key parameters to control include:
-
Base Concentration: Higher concentrations of the base (e.g., sodium hydroxide) can promote the undesired hydrolysis of the nitrile group.[1]
-
Reaction Temperature: Increased temperatures accelerate both the desired ester hydrolysis and the unwanted nitrile hydrolysis.[1][7]
-
Reaction Time: Prolonged reaction times can lead to a higher conversion of the nitrile to the amide.[1][3]
-
Solvent System: The choice of solvent can affect the solubility of reactants and the rate of hydrolysis.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to impurity formation during the synthesis of Febuxostat intermediates.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of Febuxostat Amide Impurity (Impurity A) in the final product. | 1. Excessive base concentration during saponification.[1] 2. Elevated reaction temperature during hydrolysis.[1] 3. Prolonged reaction time for the hydrolysis step.[1] | 1. Reduce the molar equivalents of the base (e.g., NaOH) to the minimum required for complete ester hydrolysis.[3] 2. Maintain a lower and controlled reaction temperature (e.g., 35-40°C).[2] 3. Monitor the reaction progress closely by HPLC and quench the reaction as soon as the ester is consumed. |
| Presence of residual ester intermediate in the final product. | 1. Incomplete saponification. 2. Insufficient reaction time or temperature. | 1. Ensure the appropriate molar equivalents of base are used. 2. Slightly increase the reaction time or temperature, while carefully monitoring for the formation of other impurities. |
| Detection of isomeric impurities. | 1. Impure starting materials, particularly isobutyl bromide containing isomers.[3] | 1. Use highly pure starting materials and verify their purity by appropriate analytical methods (e.g., GC-MS) before use.[3] |
| Formation of diacid impurity. | 1. Harsh reaction conditions during saponification (e.g., high temperature, high base concentration).[4] | 1. Employ milder reaction conditions for the hydrolysis step. 2. Carefully control the pH during work-up and precipitation. |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat) with Minimized Amide Impurity
This protocol focuses on the critical saponification step to minimize the formation of the amide impurity.
-
Reaction Setup: In a suitable reaction vessel, dissolve Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in n-butanol.[2]
-
Saponification:
-
At a controlled temperature of 25-30°C, add a solution of sodium hydroxide (NaOH) (approximately 1.5 to 2.0 molar equivalents) in water to the reaction mixture.
-
Heat the reaction mixture to 35-40°C and maintain for 1-2 hours.[2]
-
Monitor the reaction progress by HPLC to ensure the complete consumption of the starting ester.
-
-
Work-up and Isolation:
-
Purification:
Protocol 2: Analytical Method for Impurity Profiling by RP-HPLC
A typical Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Febuxostat and its related impurities is outlined below.[1][8]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile and Methanol mixture.
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm.[8]
-
Column Temperature: 30°C.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for different analytical methods used for Febuxostat impurity profiling.
| Analytical Method | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | 0.9999 (0.1–200 µg/mL) | 0.0257 | 0.0783 | [8] |
| RP-HPLC | 0.999 - 0.9997 (0.15-1.125 µg/ml) | Low | Low | [9] |
| UPLC | Not Specified | <0.1 | 0.3 | [8] |
| UV-Spectrophotometry | 0.998 (10 – 70 µg/ml) | 0.239 | 0.725 | [8] |
Visualizations
Caption: Synthetic pathway showing the formation of Febuxostat and the amide impurity.
Caption: A logical workflow for troubleshooting high impurity levels in Febuxostat synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmtech.com [pharmtech.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
Validation & Comparative
Comparison of different synthetic routes to ethyl 5-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Ethyl 5-methylthiazole-4-carboxylate, in particular, serves as a critical building block in the synthesis of various biologically active compounds. The selection of an optimal synthetic route is paramount for efficiency, scalability, and cost-effectiveness in research and drug development. This guide provides a comprehensive comparison of prevalent synthetic strategies leading to this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the key quantitative parameters of the most common synthetic routes to this compound and its close derivatives.
| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis (Thioformamide in situ) | Formamide, Ethyl 2-chloroacetoacetate | Phosphorus pentasulfide | 6-8 hours | Room Temperature | 95.8%[1] |
| Hantzsch Synthesis (Dithiocarbamate Route) | Ethyl 2-chloroacetoacetate, Ammonium dithiocarbamate | Ethanol, Acetic acid, Hydrogen peroxide | ~6 hours (total) | Room Temperature to 0-5°C | 85% (overall)[2] |
| One-Pot Hantzsch Synthesis (for 2-amino derivative) | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | 4 hours | 0°C to 80°C | 72%[3][4] |
Visualizing the Synthetic Pathways
To further elucidate the relationships between reactants and products in these syntheses, the following diagrams illustrate the core transformations.
Experimental Protocols
Hantzsch Synthesis via in situ Thioformamide Generation
This method provides a high-yielding synthesis of the target compound from readily available starting materials.[1]
Procedure:
-
In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, 1 mole of phosphorus pentasulfide (P4S10) and 6 kg of ethylene glycol dimethyl ether are added as a solvent under a nitrogen atmosphere.
-
Under stirring, 5 moles of formamide are slowly added dropwise over 2 hours.
-
Subsequently, 5 moles of ethyl 2-chloroacetoacetate are added dropwise, and the reaction is continued at room temperature for 6-8 hours.
-
Upon completion, the reaction mixture is cooled to 10°C, and the precipitated white solid is collected by filtration.
-
The solid product is dissolved in four times its weight in water, and the pH is adjusted to 7-8 with a 20% sodium hydroxide solution.
-
Filtration at 0-5°C affords ethyl 4-methylthiazole-5-carboxylate as a white solid.
Reported Yield: 95.8%[1]
Hantzsch Synthesis via a Dithiocarbamate Intermediate
This two-step route offers a viable alternative with a good overall yield.[2]
Step 1: Synthesis of Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
-
To 500 ml of ethanol, add 100 g (0.61 mol) of ethyl 2-chloroacetoacetate and 70 g (0.64 mol) of ammonium dithiocarbamate.
-
Stir the mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction solution to 10°C and add 500 ml of purified water and 500 ml of hexane for crystallization.
-
Filter the resulting solid, wash with purified water and acetone, and dry to obtain the intermediate.
Step 2: Desulfurization to Ethyl 4-methyl-5-thiazolecarboxylate
-
Add the intermediate from Step 1 to 100 ml of acetic acid and cool the mixture.
-
Add 5 ml of 30% H2O2 to the reaction solution and stir at 0 to 5°C for 1 hour.
-
Neutralize the reaction by adding a cold sodium carbonate solution.
-
Add purified water to the solution and stir at 25°C for 1 hour to precipitate the final product.
Reported Overall Yield: 85%[2]
One-Pot Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This efficient one-pot procedure yields the 2-amino derivative of the target molecule, which can be a valuable intermediate for further functionalization.[3][4]
Procedure:
-
In a suitable reaction vessel, a mixture of 6.50 g (0.05 mol) of ethyl acetoacetate in 50.0 mL of water and 20.0 mL of THF is cooled to below 0°C.
-
To this mixture, 10.5 g (0.06 mol) of N-bromosuccinimide (NBS) is added.
-
The reaction mixture is stirred at room temperature for 2 hours. The disappearance of ethyl acetoacetate is monitored by TLC.
-
Thiourea (3.80 g, 0.05 mol) is then added, and the reaction mixture is heated to 80°C for 2 hours.
-
After cooling to room temperature, the mixture is filtered to remove any insoluble substances.
-
Ammonia solution is added to the filtrate to precipitate the product.
-
The resulting solid is filtered, washed with water, and recrystallized from ethyl acetate to give the final product.
Reported Yield: 72%[3]
Concluding Remarks
The choice of synthetic route to this compound is contingent on several factors including desired purity, yield, cost of reagents, and the scale of the synthesis. The Hantzsch synthesis via in situ thioformamide generation offers the highest reported yield and utilizes relatively inexpensive starting materials, making it an attractive option for large-scale production. The dithiocarbamate route provides a good yield in a two-step process and avoids the use of the highly reactive phosphorus pentasulfide. The one-pot synthesis of the 2-amino derivative is an efficient method for producing a key intermediate for further diversification of the thiazole core. Researchers should consider these factors in conjunction with their laboratory capabilities and specific research goals when selecting the most appropriate synthetic strategy.
References
A Comparative Guide to the Synthesis of Ethyl 5-Methylthiazole-4-Carboxylate: A Green Chemistry Perspective
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds like ethyl 5-methylthiazole-4-carboxylate is a fundamental process. This valuable building block is integral to the creation of various pharmaceutical agents. This guide provides a comparative analysis of traditional versus green chemistry approaches for its synthesis, supported by experimental data to inform the selection of more sustainable and efficient methods.
Performance Comparison: Traditional vs. Green Synthesis
The traditional Hantzsch thiazole synthesis, a long-established method, is often marked by low yields and the use of hazardous solvents. In contrast, modern green chemistry approaches offer significant improvements in terms of yield, reaction time, and environmental impact. A key green alternative is a one-pot synthesis that utilizes a benign water-based solvent system.
| Parameter | Traditional Hantzsch Synthesis | Green One-Pot Synthesis |
| Starting Materials | Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea | Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea |
| Solvent | Dichloromethane (CH₂Cl₂) | Water and Tetrahydrofuran (THF)[1] |
| Procedure | Two-step process[1] | One-pot reaction[1] |
| Reaction Time | Longer (specifics not detailed in sources) | 4 hours (2 hours at room temperature, 2 hours at 80°C)[1] |
| Overall Yield | < 11%[1] | 72%[1] |
| Work-up | Tedious work-up procedures[1] | Simpler filtration and recrystallization[1] |
| Environmental Impact | Use of hazardous chlorinated solvent | Use of a water-mediated, greener solvent system[1] |
Experimental Protocols
Traditional Hantzsch Synthesis (Two-Step)
The conventional synthesis involves two distinct steps:
-
Bromination of Ethyl Acetoacetate: Ethyl acetoacetate is reacted with a brominating agent like N-bromosuccinimide in a chlorinated solvent such as dichloromethane to form ethyl 2-bromo-3-oxobutanoate.[1]
-
Cyclization with Thiourea: The resulting bromo intermediate is then reacted with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
This method is characterized by its low overall yield and the requirement for tedious work-up procedures to isolate the intermediate and final product.[1]
Green One-Pot Synthesis
This improved method combines the bromination and cyclization steps into a single, efficient process.[1]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia solution (NH₃·H₂O)
Procedure:
-
A mixture of ethyl acetoacetate in water and THF is cooled to below 0°C.[1]
-
N-bromosuccinimide is added to the mixture, which is then stirred at room temperature for 2 hours.[1]
-
Thiourea is subsequently added, and the reaction mixture is heated to 80°C for 2 hours.[1]
-
After cooling, the mixture is filtered. Ammonia solution is added to the filtrate to precipitate the product.[1]
-
The resulting solid is filtered, washed with water, and recrystallized to yield the pure product.[1]
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the traditional and green synthesis approaches.
References
A Comparative Analysis of Catalysts for the H-Hantzsch Thiazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the thiazole ring is a fundamental undertaking due to its prevalence in a wide array of pharmaceuticals and biologically active compounds. The Hantzsch thiazole synthesis, a classic and enduring reaction, remains a cornerstone for the construction of this critical heterocyclic motif. This guide provides a comprehensive comparative analysis of various catalytic and procedural strategies for the Hantzsch synthesis, presenting quantitative performance data, detailed experimental protocols, and visualizations to facilitate informed methodological choices.
This guide will delve into the traditional thermal approach, modern catalytic methods employing heterogeneous catalysts, and the application of energy sources like ultrasound and microwave irradiation to enhance reaction efficiency. By objectively evaluating the performance of each method with supporting experimental data, this document aims to empower researchers in selecting the most suitable strategy for their specific synthetic needs.
At a Glance: Performance Comparison of Synthetic Methods
The choice of a synthetic strategy for the Hantzsch thiazole synthesis is dictated by factors such as desired reaction time, yield, energy consumption, and environmental impact. The following table summarizes key quantitative parameters for the discussed synthetic routes.
| Synthetic Method | Catalyst/Condition | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Conventional Heating | None (thermal) | 30 min - 12 h | 80 - 99% | Simple setup, well-established.[1] |
| Conventional Heating | Silica-Supported Tungstosilisic Acid | 2 - 3.5 h | 79 - 90% | Reusable catalyst, good yields.[2][3] |
| Ultrasonic Irradiation | Silica-Supported Tungstosilisic Acid | 1.5 - 2 h | 82 - 90% | Reduced reaction times, high yields, energy efficient.[2][3][4] |
| Microwave Irradiation | None or various catalysts | 5 - 30 min | 85 - 98% | Dramatically reduced reaction times, often higher yields.[5][6] |
| Biocatalysis with Ultrasound | Chitosan-grafted hydrogel | 20 min | ~87-95% | Environmentally friendly catalyst, mild conditions.[7][8] |
| Solvent-Free Grinding | None | 10 - 20 min | 80 - 95% | Environmentally friendly, rapid, simple workup.[6][9] |
Visualizing the Pathways: Synthetic Schemes and Workflows
To further elucidate the transformations and experimental setups, the following diagrams illustrate the general Hantzsch thiazole synthesis and a comparative workflow for different catalytic approaches.
Caption: General reaction scheme of the Hantzsch thiazole synthesis.
Caption: Comparative experimental workflows for different energy sources.
In-Depth Analysis of Synthetic Routes
This section provides a detailed overview of each synthetic methodology, including a discussion of their efficacy and detailed experimental protocols.
The Conventional Hantzsch Thiazole Synthesis
The traditional Hantzsch synthesis is a reliable and widely used method that typically involves heating an α-haloketone and a thioamide in a suitable solvent. While it does not require a catalyst, the reaction times can be lengthy.
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole [10][11]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the product.
Silica-Supported Tungstosilisic Acid Catalyzed Synthesis
The use of a heterogeneous catalyst such as silica-supported tungstosilisic acid (SiW.SiO₂) offers advantages in terms of reusability and often leads to improved reaction rates and yields.[2][3] This catalyst is effective under both conventional heating and ultrasonic irradiation.
Experimental Protocol: General Procedure for Catalytic Synthesis [2][3]
-
Method A: Conventional Heating
-
In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (15 mol%).
-
Add 5 mL of an ethanol/water (1:1 v/v) mixture.
-
Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the product by filtration, wash with cold ethanol, and dry.
-
-
Method B: Ultrasonic Irradiation
-
In a suitable vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (15 mol%).
-
Add 5 mL of an ethanol/water (1:1 v/v) mixture.
-
Irradiate the mixture in an ultrasonic bath at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the solution to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.
-
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[5][12] The Hantzsch thiazole synthesis is particularly amenable to this technology.
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis [5]
-
In a microwave reaction vessel, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and the appropriate thiourea (1.1 mmol).
-
Add methanol (5 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 90°C for 30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Concluding Remarks
The Hantzsch thiazole synthesis remains a highly relevant and versatile method for the construction of thiazole derivatives. While the classic thermal approach is robust, modern advancements offer significant improvements in efficiency and sustainability. The use of heterogeneous catalysts like silica-supported tungstosilisic acid facilitates catalyst recovery and reuse. Furthermore, the application of ultrasound and microwave irradiation can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. The choice of the optimal method will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the importance of factors such as reaction time and energy consumption. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. youtube.com [youtube.com]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Ethyl 5-Methylthiazole-4-carboxylate: A 2D NMR Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic compounds such as ethyl 5-methylthiazole-4-carboxylate, a scaffold of interest in medicinal chemistry, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful tool for definitive structure elucidation. This guide provides a comparative analysis of the 2D NMR data expected for this compound, supported by experimental data from a closely related analogue, ethyl 2-amino-4-methylthiazole-5-carboxylate, to illustrate the validation process.
Structural Elucidation through 2D NMR Correlation
The combination of 1D (¹H and ¹³C) and 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a comprehensive map of the molecular structure. These techniques reveal through-bond correlations between nuclei, allowing for the precise assignment of protons and carbons and confirming the connectivity of the molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH) | 8.8 - 9.0 | 150 - 152 |
| 2 (C) | - | 160 - 162 |
| 3 (C) | - | 125 - 127 |
| 4 (CH₃) | 2.7 - 2.9 | 18 - 20 |
| 5 (C=O) | - | 162 - 164 |
| 6 (OCH₂) | 4.3 - 4.5 | 61 - 63 |
| 7 (CH₃) | 1.3 - 1.5 | 14 - 16 |
Note: Predicted values are based on standard chemical shift increments and analysis of similar structures.
For comparison, the experimentally determined ¹H and ¹³C NMR data for the related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, is presented below. The presence of the amino group at the 2-position and the shift of the ester and methyl groups to the 5- and 4-positions, respectively, will influence the chemical shifts, providing a valuable comparative reference.
Table 2: Experimental ¹H and ¹³C NMR Data for Ethyl 2-Amino-4-methylthiazole-5-carboxylate
| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -NH₂ | 7.69 (s, 2H) | - |
| Thiazole-C2 | - | 170.21 |
| Thiazole-C4 | - | 159.34 |
| Thiazole-C5 | - | 107.34 |
| -CH₃ (on thiazole) | 2.36 (s, 3H) | 17.12 |
| -OCH₂CH₃ | 4.13 (q, 2H) | 59.72 |
| -OCH₂CH₃ | 1.19 (t, 3H) | 14.32 |
| C=O | - | 161.95 |
Data obtained from a study on the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[1]
Key 2D NMR Correlations for Structural Validation
The following tables outline the expected 2D NMR correlations that would be crucial in validating the structure of this compound.
Table 3: Expected COSY Correlations
| Proton (¹H) | Correlating Proton(s) (¹H) |
| H-6 (OCH₂) | H-7 (CH₃ of ethyl) |
Table 4: Expected HSQC Correlations
| Proton (¹H) | Correlating Carbon (¹³C) |
| H-1 | C-1 |
| H-4 | C-4 |
| H-6 | C-6 |
| H-7 | C-7 |
Table 5: Expected Key HMBC Correlations
| Proton (¹H) | Correlating Carbon(s) (¹³C) |
| H-1 | C-2, C-3 |
| H-4 | C-2, C-3 |
| H-6 | C-5, C-7 |
| H-7 | C-6 |
Experimental Protocols
A detailed methodology for the acquisition of 2D NMR spectra is provided below.
General NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.
-
Instrument: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Standard single-pulse experiments are performed to obtain the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are acquired to obtain the carbon spectrum.
-
COSY: The gradient-enhanced COSY (gCOSY) experiment is typically used to identify proton-proton couplings.
-
HSQC: A gradient-enhanced HSQC experiment is used to determine one-bond proton-carbon correlations.
-
HMBC: A gradient-enhanced HMBC experiment is performed to identify long-range (2-3 bond) proton-carbon correlations. The long-range coupling constant is typically set to 8 Hz.
-
Data Processing: All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Validation Workflow and Key Correlations
The logical flow of the structural validation process and the key long-range correlations that are instrumental in piecing together the molecular puzzle are illustrated in the following diagrams.
Caption: Workflow for 2D NMR Structure Validation.
Caption: Key HMBC correlations for structural elucidation.
By systematically analyzing the correlations from COSY, HSQC, and HMBC experiments, researchers can confidently assemble the molecular structure of this compound, ensuring its identity and purity for subsequent stages of research and development. The comparative data from related analogues further strengthens the confidence in spectral assignments.
References
Biological activity of ethyl 5-methylthiazole-4-carboxylate derivatives vs. other heterocycles
A Comparative Guide to the Biological Activity of Ethyl 5-Methylthiazole-4-carboxylate Derivatives and Other Bioisosteric Heterocycles
For researchers and professionals in the field of drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and toxicological profile of a potential drug candidate. Thiazole moieties, and specifically this compound derivatives, are prominent pharmacophores known for a wide spectrum of therapeutic effects. This guide provides an objective comparison of the biological activities of these thiazole derivatives against other structurally related five-membered heterocycles: pyrazoles, oxazoles, and thiophenes.
Anticancer Activity: A Comparative Overview
The evaluation of cytotoxic activity against various cancer cell lines is a primary screening step in the discovery of novel anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for derivatives of thiazole, pyrazole, and oxazole, showcasing their potential as antiproliferative agents.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Thiazole, Pyrazole, and Oxazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole | Ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate Derivative (8c) | A-549 (Lung) | ~2.9 (Calculated from 5 µg/mL and MW) | [1] |
| 4-methylthiazole-5-carboxylic acid Derivative (3d) | MDA-MB-231 (Breast) | Not specified, but noted as highly potent | [2] | |
| 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 | ||
| 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 | ||
| Pyrazole | Pyrazolo[5,1-b]thiazole Derivative (6) | HepG-2 (Liver) | 6.9 | [3] |
| Pyrazolo[5,1-b]thiazole Derivative (8) | HepG-2 (Liver) | 12.6 | [3] | |
| Thiazolyl Pyrazole Derivative (11c) | HepG-2 (Liver) | 1.83 | [4] | |
| Thiazolyl Pyrazole Derivative (6g) | HCT-116 (Colon) | 1.88 | [4] | |
| Oxazole | 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivative | Various | Moderate activity reported | [5] |
Note: The presented compounds are structurally related but not direct analogues, and experimental conditions may vary between studies. Direct comparison should be made with caution.
Antimicrobial Activity: A Comparative Overview
The increasing prevalence of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiazole, pyrazole, and thiophene derivatives have all demonstrated promising activity against a range of bacterial and fungal pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for derivatives of these heterocycles.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole, Pyrazole, and Thiophene Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole | Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivative (12f) | Staphylococcus aureus | Comparable to Ampicillin and Gentamicin | [6] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivative (12f) | Bacillus subtilis | Comparable to Ampicillin and Gentamicin | [6] | |
| 5-methylthiazole based thiazolidinone (12) | MRSA | 67.5–135.1 (µM) | [7] | |
| Pyrazole | Pyrazolo[5,1-b]thiazole Derivative (6) | Escherichia coli | 62.5 | [3] |
| Pyrazolo[5,1-b]thiazole Derivative (8) | Staphylococcus aureus | 31.25 | [3] | |
| Thiophene | Pyrazolyl–thiazole derivative of thiophene | Escherichia coli | Significant inhibition reported | [8] |
| Pyrazolyl–thiazole derivative of thiophene | Bacillus subtilis | Significant inhibition reported | [8] |
Note: The presented compounds are structurally related but not direct analogues, and a mix of µM and µg/mL values are reported based on the source literature. Experimental conditions may vary between studies, and direct comparison should be made with caution.
Anti-inflammatory Activity: A Comparative Overview
Chronic inflammation is implicated in a multitude of diseases, driving the search for novel anti-inflammatory drugs. Derivatives of thiazole and pyrazole have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Comparative Anti-inflammatory Activity of Thiazole and Pyrazole Derivatives
| Compound Class | Derivative | Assay | Activity | Reference |
| Thiazole | 5-methyl-2-phenylthiazole-4-carboxylate derivative | Carrageenan-induced rat paw edema | 64.28% inhibition after 3h | [9] |
| 5-carboxyethyl-2-(N-acetyl-hydrazone)-4-methyl-thiazole | Turpentine oil-induced inflammation in rats | Significant reduction in leukocytes | [10] | |
| Pyrazole | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate (3a) | Carrageenan-induced paw edema in rat | Significant activity at 25 mg/kg | [11] |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate (3c) | Carrageenan-induced paw edema in rat | Significant activity at 25 mg/kg | [11] | |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate (3d) | Carrageenan-induced paw edema in rat | Significant activity at 25 mg/kg | [11] |
Note: The presented compounds are structurally related but not direct analogues, and the assays and reported metrics differ between studies. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cancer cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: Following the incubation period, add 20 µL of MTT solution to each well and incubate the plate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization and Absorbance Measurement: After incubation, carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is used to determine the antimicrobial activity of the synthesized compounds by measuring the zone of inhibition.
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile petri dishes
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (positive control)
-
Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells of 6 mm diameter into the agar plates using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into the wells. A solvent control and a standard antibiotic are also applied to separate wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design. Thiazole derivatives have been shown to interact with specific molecular targets, leading to their observed biological effects.
Anti-inflammatory Action via COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Thiazole derivatives have been identified as potential selective COX-2 inhibitors.
Caption: Thiazole derivatives can inhibit the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation.
Antimicrobial Action via DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. Thiazole-based compounds have been designed as inhibitors of this enzyme.
Caption: Thiazole derivatives can inhibit DNA gyrase, preventing the negative supercoiling of bacterial DNA, which is essential for replication and transcription, ultimately leading to bacterial cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 5-Methylthiazole-4-carboxylate: A Cost-Effectiveness Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 5-methylthiazole-4-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three distinct synthetic pathways to this molecule, focusing on cost-effectiveness, yield, and procedural efficiency. The data presented is supported by experimental protocols to aid in methodological assessment and replication.
Comparative Analysis of Synthetic Pathways
The economic and practical feasibility of a synthetic route is determined by a combination of factors including the cost of starting materials, the overall yield, reaction time, and the complexity of the procedure. Below is a summary of these key metrics for the three evaluated pathways.
| Parameter | Pathway 1: One-Pot from Ethyl Acetoacetate | Pathway 2: From Ethyl 2-chloroacetoacetate & Ammonium Dithiocarbamate | Pathway 3: From Formamide & Phosphorus Pentasulfide |
| Overall Yield | 72%[1] | 85%[2] | 95.8%[1] |
| Starting Materials | Ethyl acetoacetate, N-Bromosuccinimide, Thiourea | Ethyl 2-chloroacetoacetate, Ammonium dithiocarbamate, Hydrogen peroxide, Acetic acid | Formamide, Phosphorus pentasulfide, Ethyl 2-chloroacetoacetate |
| Reaction Time | Approx. 4 hours[1] | Approx. 6 hours (5 hours for step 1, 1 hour for step 2)[2] | Approx. 8-10 hours (2 hours for first step, 6-8 hours for second step)[1] |
| Purity of Final Product | Not explicitly stated, requires recrystallization[1] | Not explicitly stated, involves filtration and washing[2] | 99%[1] |
| Procedural Complexity | One-pot synthesis, relatively straightforward workup.[1] | Two-step process requiring isolation of an intermediate.[2] | Two-step process with specific temperature control and pH adjustments.[1] |
Cost-Effectiveness Overview
A rudimentary cost analysis based on the pricing of starting materials reveals significant differences between the pathways. Please note that these prices are subject to change and may vary based on supplier and purity.
| Starting Material | Pathway 1 | Pathway 2 | Pathway 3 |
| Ethyl acetoacetate | ✓ | ||
| N-Bromosuccinimide | ✓ | ||
| Thiourea | ✓ | ||
| Ethyl 2-chloroacetoacetate | ✓ | ✓ | |
| Ammonium dithiocarbamate | ✓ | ||
| Hydrogen peroxide | ✓ | ||
| Acetic acid | ✓ | ||
| Formamide | ✓ | ||
| Phosphorus pentasulfide | ✓ |
This table indicates the requirement of each starting material for the respective pathway.
Synthetic Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the chemical transformations for each synthetic pathway.
Caption: One-pot synthesis from ethyl acetoacetate.
Caption: Two-step synthesis via a thioxo intermediate.
Caption: High-yield synthesis from formamide.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic method.
Pathway 1: One-Pot Synthesis from Ethyl Acetoacetate
This method is an efficient one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a precursor that can be further converted to the target molecule.
Procedure:
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add thiourea (3.80 g, 0.05 mol) to the mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling to room temperature, add ammonia solution (8.0 mL) to the filtrate after removing any insoluble substances.
-
The resulting yellow floccules are stirred at room temperature for 10 minutes and then filtered to yield the product.[1]
Pathway 2: From Ethyl 2-chloroacetoacetate and Ammonium Dithiocarbamate
This two-step process involves the formation of a thiazole intermediate followed by desulfurization.
Step 1: Synthesis of Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
-
Add ethyl 2-chloroacetoacetate (100 g, 0.61 mol) and ammonium dithiocarbamate (70 g, 0.64 mol) to 500 ml of ethanol.
-
Stir the mixture at room temperature for 5 hours.
-
Cool the reaction solution to 10°C and add 500 ml of purified water and 500 ml of hexane for crystallization.
-
Filter the resulting solid, wash with purified water and acetone, and dry to obtain the intermediate.[2]
Step 2: Desulfurization to Ethyl 4-methyl-5-thiazolecarboxylate
-
Add the intermediate obtained in Step 1 to 100 ml of acetic acid and cool the solution.
-
Add 5 ml of 30% hydrogen peroxide to the reaction solution and stir at 0 to 5°C for 1 hour.
-
Neutralize the mixture by adding a cold sodium carbonate solution.
-
Add purified water to the solution and stir at 25°C for 1 hour to yield the final product.[2]
Pathway 3: From Formamide and Phosphorus Pentasulfide
This pathway offers a high yield and high purity product.
Procedure:
-
In a 10 L glass reactor under nitrogen protection, add 1 mole of phosphorus pentasulfide (P4S10) to 6 kg of ethylene glycol dimethyl ether.
-
Slowly add 5 moles of formamide dropwise while stirring, and continue the reaction for 2 hours.
-
Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and conduct the reaction at room temperature for 6-8 hours.
-
Upon completion, cool the reaction mixture to 10°C and collect the white solid product by filtration.
-
Dissolve the solid product in 4 times its weight in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution.
-
Filter the solution at 0-5°C to obtain ethyl 4-methylthiazole-5-carboxylate as a white solid.[1]
Experimental Workflow Diagram
The following diagram provides a generalized workflow applicable to all three synthetic pathways, highlighting the key stages from reaction setup to product isolation.
Caption: General experimental workflow for synthesis.
Conclusion
The choice of synthetic pathway for this compound will ultimately depend on the specific priorities of the research or production team.
-
Pathway 3 offers the highest reported yield and purity, making it an attractive option for large-scale production where product quality is critical. However, it involves a longer reaction time.
-
Pathway 2 provides a very good yield and may be a suitable alternative, though it is a two-step process.
-
Pathway 1 , being a one-pot synthesis, offers the simplest procedure with a shorter reaction time, which could be advantageous for rapid synthesis on a smaller scale, despite its slightly lower yield compared to the other two methods.
A thorough evaluation of local reagent costs and available equipment will be necessary to make the most informed decision for a specific laboratory or manufacturing setting.
References
A Comparative Environmental Impact Assessment of Synthesis Methods for Ethyl 5-Methylthiazole-4-carboxylate Derivatives
For researchers and professionals in drug development, the synthesis of key heterocyclic intermediates like ethyl 5-methylthiazole-4-carboxylate demands not only high efficiency but also a commitment to sustainable chemical practices. This guide provides a detailed comparison of two prominent synthesis routes for a closely related and commercially significant analog, ethyl 2-amino-4-methylthiazole-5-carboxylate: the conventional two-step Hantzsch thiazole synthesis and a modern, one-pot approach. The assessment is based on experimental data from peer-reviewed literature, focusing on key environmental and efficiency metrics.
Executive Summary
The synthesis of thiazole derivatives is a cornerstone in the preparation of numerous pharmaceutical compounds.[1][2] The traditional Hantzsch synthesis, while effective, often suffers from low overall yields and the use of hazardous solvents.[3] In contrast, contemporary one-pot methodologies offer significant improvements in yield, reduce reaction times, and employ more environmentally benign solvent systems. This guide demonstrates that the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate is a markedly greener alternative to the conventional two-step method, exhibiting a superior atom economy and a drastically lower environmental factor (E-factor).
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance and environmental metrics for the two synthesis methods.
| Metric | Conventional Two-Step Synthesis | One-Pot Synthesis |
| Overall Yield | <11%[3] | 72%[3] |
| Reaction Time | Several hours (two steps) | 4 hours[3] |
| Reaction Temperature | Room Temperature & Reflux | 0°C to 80°C[3] |
| Solvents | Dichloromethane (DCM)[3] | Water, Tetrahydrofuran (THF)[3] |
| Atom Economy (Theoretical) | 54.8% | 54.8% |
| E-factor (Estimated) | ~ 138 | ~ 15 |
| Key Reagents | Ethyl acetoacetate, NBS, Thiourea | Ethyl acetoacetate, NBS, Thiourea |
| Primary Byproduct | Succinimide, HBr | Succinimide, HBr |
Environmental Impact Analysis
The environmental footprint of a chemical process is a critical consideration. Here, we analyze the solvents and key reagents used in both syntheses.
-
Solvents: The conventional method's reliance on dichloromethane (DCM) is a significant environmental drawback. DCM is a volatile organic compound (VOC) suspected of being a carcinogen and is subject to stringent regulations.[4] In contrast, the one-pot synthesis utilizes a mixture of water and tetrahydrofuran (THF). While THF is a flammable solvent, it is generally considered less hazardous than DCM. The use of water as a co-solvent further enhances the green credentials of the one-pot method.
-
Reagents: Both methods employ N-bromosuccinimide (NBS), which is a source of bromine atoms for the reaction. The primary byproduct from NBS is succinimide. While succinimide is not considered highly toxic, the use of a brominating agent contributes to the overall waste stream. N-bromosuccinimide itself is a hazardous substance, being an oxidizer and causing skin and eye irritation.[2][5][6][7]
Experimental Protocols
Conventional Two-Step Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This method involves the initial bromination of ethyl acetoacetate followed by cyclization with thiourea.
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate
-
Ethyl acetoacetate is dissolved in dichloromethane (DCM).
-
N-bromosuccinimide (NBS) is added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is worked up to isolate the intermediate, ethyl 2-bromo-3-oxobutanoate.[3]
Step 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
The isolated ethyl 2-bromo-3-oxobutanoate is dissolved in a suitable solvent.
-
Thiourea is added to the solution.
-
The mixture is heated to reflux until the reaction is complete.
-
The final product is isolated and purified, resulting in a low overall yield of approximately 11%.[3]
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This streamlined procedure combines both reaction steps into a single pot, significantly improving efficiency.
-
A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[3]
-
N-bromosuccinimide (10.5 g, 0.06 mol) is added, and the reaction mixture is stirred at room temperature for 2 hours.[3]
-
Thiourea (3.80 g, 0.05 mol) is then added, and the mixture is heated to 80°C for 2 hours.[3]
-
After cooling, the mixture is filtered. Ammonia solution is added to the filtrate to precipitate the product.[3]
-
The crude product is filtered, washed with water, and recrystallized from ethyl acetate to yield the final product (6.70 g, 72% yield).[3]
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the key differences between the two synthesis pathways, highlighting the advantages of the one-pot approach.
Caption: Comparison of conventional vs. one-pot synthesis pathways.
Conclusion
For the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, the one-pot method presents a clear and significant improvement over the conventional two-step Hantzsch synthesis from an environmental and efficiency standpoint.[3] The dramatic increase in yield, coupled with the reduction in reaction steps and the use of a more benign solvent system, leads to a substantially lower E-factor, indicating a significant reduction in waste generation per unit of product. For researchers and manufacturers aiming to align with the principles of green chemistry, the adoption of such optimized, one-pot procedures is highly recommended. These modern synthetic routes not only minimize environmental impact but also offer economic benefits through increased efficiency and reduced waste disposal costs.
References
- 1. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 4. Fact sheet: Dichloromethane — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Comparative study of the antimicrobial spectrum of various thiazole derivatives
A Comparative Guide to the Antimicrobial Spectrum of Thiazole Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of selected thiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Comparative Antimicrobial Activity
The antimicrobial potential of various thiazole derivatives has been extensively evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in these assessments. The following table summarizes the MIC values for a selection of recently synthesized thiazole derivatives, offering a comparative view of their efficacy.
| Derivative Class | Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) | Reference |
| Thiazole Hydrazines | 4b | - | - | 250 | [3] |
| 4g | - | - | 250 | [3] | |
| 4j | - | - | 250 | [3] | |
| 2-phenyl-1,3-thiazoles | 11 | 150-200 | 150-200 | - | [4] |
| 12 | 125-150 | 125-150 | - | [4] | |
| Benzo[d]thiazoles | 13 | 50-75 | 50-75 | - | [4] |
| 14 | 50-75 | 50-75 | - | [4] | |
| Thiazoles with Imidazole & Furan | 3a | 4.88 | 4.88 | 156.25 | [5] |
| 8a | 9.77 | 4.88 | - | [5] | |
| Thiazole-Pyrazoline Hybrids | 27b & 33a | Active | Active | Active | [6] |
| Reference Drugs | Ampicillin | - | - | - | [3] |
| Chloramphenicol | - | - | - | [3] | |
| Griseofulvin | - | - | 500 | [3] | |
| Nystatin | - | - | - | [3] | |
| Ofloxacin | - | - | - | [4] | |
| Ketoconazole | - | - | - | [4] | |
| Neomycin | 39.06 | 78.12 | - | [5] |
Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate that the data was not provided in the cited source. The activity of compounds 27b and 33a was noted as "active" without specific MIC values being readily available in the summary.[6]
Experimental Protocols
The determination of antimicrobial activity is conducted through standardized laboratory procedures. The most common methods cited in the evaluation of thiazole derivatives are the broth dilution method and the cup-plate or disc diffusion method.
Broth Dilution Method
The broth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density.
-
Serial Dilution: The thiazole derivative is serially diluted in the broth medium within a multi-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cup-Plate (Agar Well) Diffusion Method
This method is used to assess the antimicrobial activity of a compound based on its ability to diffuse through an agar medium and inhibit microbial growth.[4][7]
-
Agar Plate Preparation: A suitable agar medium is poured into petri dishes and allowed to solidify. The surface is then uniformly inoculated with the test microorganism.
-
Well Creation: Wells or "cups" of a specific diameter are created in the agar using a sterile borer.
-
Application of Test Compound: A known concentration of the thiazole derivative is added to each well.
-
Incubation: The plates are incubated under conditions that favor microbial growth.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is prevented). A larger zone of inhibition indicates higher antimicrobial activity.
Visualizing Experimental and Biological Processes
Diagrams are essential tools for representing complex workflows and biological pathways. The following have been generated using the DOT language to illustrate key concepts in the study of thiazole derivatives.
Caption: General workflow for antimicrobial susceptibility testing of thiazole derivatives.
Caption: Hypothetical inhibitory pathways of thiazole derivatives in bacteria.
Mechanisms of Action
Thiazole derivatives exert their antimicrobial effects through various mechanisms. One notable target is DNA gyrase, an essential enzyme for bacterial DNA replication.[2] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Another identified target is β-ketoacyl-acyl carrier protein synthase III (FabH), which plays a crucial role in the initial stages of fatty acid synthesis in bacteria.[1] The disruption of this pathway compromises the integrity of the bacterial cell membrane, leading to cell death. The amphiphilic nature of some thiazole derivatives may also facilitate their integration into microbial cell membranes, causing leakage of cellular contents and ultimately cell death.[8]
Conclusion
The diverse chemical structures of thiazole derivatives contribute to their broad-spectrum antimicrobial activity. The data presented herein highlights the potential of certain substituted thiazoles and benzothiazoles as potent antimicrobial agents, with some exhibiting efficacy comparable or superior to existing drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is crucial for the development of new and effective treatments to combat the growing challenge of antimicrobial resistance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the Purity of Synthesized Ethyl 5-Methylthiazole-4-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The chemical integrity of starting materials and intermediates is paramount in the field of drug discovery and development. Ethyl 5-methylthiazole-4-carboxylate is a key heterocyclic building block, and ensuring its purity is a critical step to guarantee the desired outcome, safety, and reproducibility of subsequent synthetic transformations. This guide provides a detailed comparison of analytical methods for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and data.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique for the purity assessment of small organic molecules due to its high resolution, sensitivity, and accuracy.[1] The method separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
This protocol outlines a robust isocratic RP-HPLC method for the purity determination of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Acetic Acid, analytical grade.
-
This compound sample.
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of water with 0.1% acetic acid (Solvent A) and acetonitrile (Solvent B). For this analysis, an isocratic mixture of 80% Solvent A and 20% Solvent B is effective.[2]
-
Flow Rate: 1.1 mL/min.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 260 nm.[2]
-
Run Time: 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
The purity is typically determined by the area percentage method. The peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Table 1: Representative HPLC Purity Analysis Data
| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area (%) |
| Impurity A (Starting Material) | 2.85 | 15.4 | 0.31% |
| This compound | 4.94 | 4950.2 | 99.50% |
| Impurity B (By-product) | 7.12 | 8.5 | 0.17% |
| Impurity C (Unknown) | 9.56 | 1.0 | 0.02% |
| Total | 4975.1 | 100.00% |
Comparison with Alternative Analytical Methods
While HPLC is a gold standard, other techniques offer orthogonal information and can be valuable for comprehensive characterization or when HPLC is not suitable. The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile and thermally stable compounds. It separates components in the gas phase and provides mass information for structural identification of impurities.[3][4] For this compound, GC-MS can be an excellent complementary technique to detect volatile impurities that might not be well-resolved by HPLC.
-
Quantitative NMR (qNMR): qNMR is a powerful primary analytical method that can determine purity without the need for a specific reference standard of the compound itself.[5][6] It provides an absolute purity value by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.[7][8][9] This makes it particularly valuable for characterizing new chemical entities.
Table 2: Comparison of Purity Determination Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility and boiling point. | Nuclear spin resonance in a magnetic field. |
| Primary Use | High-resolution purity assessment and quantification of non-volatile compounds. | Purity assessment and identification of volatile and thermally stable compounds. | Absolute purity determination and structural elucidation. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Specificity | High, based on retention time and UV spectra. | Very High, based on retention time and mass fragmentation pattern. | Very High, based on unique chemical shifts for each proton. |
| Sample Throughput | High. | High. | Low to Medium. |
| Key Advantage | Robust, versatile, and widely available for a broad range of compounds. | Provides structural information on impurities via mass spectrometry. | Provides absolute purity without a compound-specific standard.[5] |
| Key Limitation | Requires a reference standard for quantification; may not detect non-UV active impurities. | Limited to volatile and thermally stable analytes; derivatization may be required. | Lower sensitivity than chromatographic methods; requires a specialized instrument and expertise. |
Relevance in Drug Development and a Hypothetical Application
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][10] For instance, Dasatinib, a kinase inhibitor used in cancer therapy, contains a critical aminothiazole moiety.[11] The purity of a synthetic intermediate like this compound is crucial because any impurities could potentially be carried through the synthetic route, leading to the formation of undesired, and possibly toxic, drug-related impurities in the final Active Pharmaceutical Ingredient (API).
The diagram below illustrates a simplified, hypothetical signaling pathway where a drug derived from a thiazole-based scaffold might act, underscoring the importance of starting with highly pure building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. daneshyari.com [daneshyari.com]
Benchmarking Novel Fungicides: A Comparative Efficacy Analysis of Ethyl 5-methylthiazole-4-carboxylate Derivatives
For Immediate Release
This guide presents a comparative analysis of the fungicidal efficacy of a novel class of fungicides derived from ethyl 5-methylthiazole-4-carboxylate. The performance of these compounds is benchmarked against established commercial fungicides, providing researchers, scientists, and drug development professionals with objective data to inform further research and development. This analysis is based on in vitro studies assessing the inhibition of mycelial growth and spore germination against several key plant pathogenic fungi.
Executive Summary
A novel series of fungicidal compounds, ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates, has demonstrated notable in vitro activity against a range of economically important plant pathogens. This guide provides a direct comparison of the efficacy of these novel derivatives with commercially available fungicides, highlighting their potential as lead compounds for the development of new crop protection agents. The data is presented in a standardized format to facilitate objective comparison, and detailed experimental protocols are provided to ensure reproducibility.
Comparative Efficacy Data
The fungicidal activity of the novel this compound derivatives and commercial fungicides is summarized below. The data for the novel compounds is presented as percentage inhibition of mycelial growth at a concentration of 100 mg/L. For the commercial fungicides, a range of EC50 values (the concentration of a fungicide that causes a 50% reduction in fungal growth) are provided, as reported in various studies. It is important to note that direct comparison of percent inhibition with EC50 values should be interpreted with caution, as they represent different measures of efficacy. However, this data provides a valuable preliminary assessment of the potential of the novel compounds.
Mycelial Growth Inhibition
| Target Fungus | Novel Thiazole Derivatives¹ (% Inhibition @ 100 mg/L) | Commercial Fungicides (EC50 in µg/mL) |
| Botrytis cinerea | 32–58%[1] | Fludioxonil: < 0.1[2] Boscalid: 0.01 - 69.91[2] Pyrimethanil: 0.03 - 75[2] Iprodione: 0.1 - 1.42[2] Tebuconazole: 0.03 - 1[2] Fenpyrazamine: 0.9[2] |
| Fusarium graminearum | 32–58%[1] | Metconazole: 0.024 - 0.0405[3] Tebuconazole: 0.161 - 0.3311[3] Prothioconazole: 2.2 - 22.9[4] Carbendazim: (Strongly inhibits)[5] |
| Thanatephorus cucumeris (Rhizoctonia solani) | 32–58%[1] | Carboxin + Thiram: 4.50[5] Tebuconazole: (Highly effective)[6] Carbendazim: (Highly effective)[6] |
| Fusarium oxysporum | 32–58%[1] | Pyraclostrobin: 0.47 (mycelia)[7] Prothioconazole: 0.23[7] Ipconazole: 0.78[7] Thiophanate-methyl: 1.74[7] Prochloraz: (Highly sensitive)[8] |
¹Data from a study on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates.[1]
Mode of Action: Targeting Fungal Respiration
Many thiazole-containing fungicides, including a number of recently developed commercial products, function as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides target Complex II of the mitochondrial respiratory chain, a critical enzyme for cellular respiration in fungi. By inhibiting succinate dehydrogenase, these compounds disrupt the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and development. The presumed signaling pathway is illustrated below.
Caption: Proposed mechanism of action for SDHI fungicides.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the efficacy of the novel fungicides and their commercial counterparts.
Mycelial Growth Inhibition Assay
This assay determines the effect of a fungicide on the vegetative growth of a fungus.
Caption: Workflow for mycelial growth inhibition assay.
Detailed Steps:
-
Preparation of Fungicide-Amended Media: Stock solutions of the test fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). These stock solutions are then serially diluted and added to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. A control medium containing only the solvent is also prepared.
-
Inoculation: A mycelial plug (typically 5-6 mm in diameter) is taken from the actively growing edge of a pure fungal culture and placed in the center of each fungicide-amended and control PDA plate.
-
Incubation: The inoculated plates are incubated at a temperature optimal for the specific fungus (generally 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control plates and DT is the average diameter of the fungal colony in the treated plates.
-
-
-
EC50 Determination: For a more detailed analysis, the EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Spore Germination Inhibition Assay
This assay assesses the ability of a fungicide to prevent the germination of fungal spores, a critical stage in the infection process.
Caption: Workflow for spore germination inhibition assay.
Detailed Steps:
-
Spore Suspension Preparation: Spores are harvested from a mature fungal culture and suspended in sterile distilled water containing a wetting agent (e.g., Tween 80). The concentration of the spore suspension is adjusted to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Fungicide Solution Preparation: Serial dilutions of the test fungicides are prepared in a suitable liquid medium that supports spore germination (e.g., 2% water agar or a nutrient broth).
-
Incubation: A small aliquot of the spore suspension is mixed with an equal volume of the fungicide solution on a sterile surface, such as a cavity slide. The slides are then incubated in a moist chamber at an optimal temperature for germination (typically 25-28°C) for a predetermined period (e.g., 12-24 hours).
-
Microscopic Observation: After incubation, the spores are observed under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.
-
Data Collection and Analysis: At least 100 spores are counted for each treatment and the control. The percentage of germination is calculated, and the percentage of inhibition is determined relative to the control.
Conclusion and Future Directions
The novel fungicides derived from this compound demonstrate promising in vitro activity against several key plant pathogenic fungi. While the initial data, presented as percentage inhibition, is encouraging, further studies are required to determine the EC50 values for a more precise comparison with commercial standards. The likely mode of action as Succinate Dehydrogenase Inhibitors places them in a well-established and effective class of fungicides. Further research should focus on optimizing the chemical structure to enhance efficacy, broaden the spectrum of activity, and conduct in vivo trials to assess their performance under greenhouse and field conditions. These findings provide a solid foundation for the development of a new generation of fungicides to address the ongoing challenges in crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scabusa.org [scabusa.org]
- 4. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchtrend.net [researchtrend.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
